molecular formula C7H7IN2O2 B14838209 (6-Amino-4-iodopyridin-2-YL)acetic acid

(6-Amino-4-iodopyridin-2-YL)acetic acid

Katalognummer: B14838209
Molekulargewicht: 278.05 g/mol
InChI-Schlüssel: HKTNLQHKJVPZOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Amino-4-iodopyridin-2-yl)acetic acid is a versatile pyridine-based building block designed for research and development. This compound features a reactive iodo substituent and an acetic acid side chain, making it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings . Its molecular structure suggests potential applications in constructing more complex molecules for pharmaceutical chemistry, agrochemical research, and as a precursor for functional materials . The presence of both electron-donating (amino) and electron-withdrawing (iodo) groups on the pyridine ring, along with the carboxylic acid functional group, allows for multiple sites of chemical modification, enabling researchers to explore diverse chemical space. As with all such specialized reagents, (6-Amino-4-iodopyridin-2-yl)acetic acid is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C7H7IN2O2

Molekulargewicht

278.05 g/mol

IUPAC-Name

2-(6-amino-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C7H7IN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12)

InChI-Schlüssel

HKTNLQHKJVPZOR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CC(=O)O)N)I

Herkunft des Produkts

United States
Foundational & Exploratory

The Orthogonal Reactivity of (6-Amino-4-iodopyridin-2-yl)acetic Acid: A Technical Guide for Advanced Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the demand for highly functionalized, rigid heterocyclic scaffolds is paramount. (6-Amino-4-iodopyridin-2-yl)acetic acid (CAS: 1393541-32-6) represents a privileged building block that offers exceptional synthetic versatility. As a Senior Application Scientist, I frequently leverage this molecule for its "orthogonal reactivity"—the ability to selectively functionalize distinct sites on the molecule without the need for cumbersome protection-deprotection strategies.

This whitepaper provides an in-depth technical analysis of the structural properties, causality behind its reactivity, and self-validating experimental protocols for utilizing (6-Amino-4-iodopyridin-2-yl)acetic acid in complex drug development workflows.

Structural Analysis & Reactivity Profile

The synthetic value of (6-Amino-4-iodopyridin-2-yl)acetic acid lies in the distinct electronic environments of its three primary functional groups, all anchored to an electron-deficient pyridine core.

  • C4-Iodo Group (The Cross-Coupling Handle): The carbon-iodine bond is the weakest halogen bond on the pyridine ring, making it highly susceptible to oxidative addition by Palladium(0) catalysts[1]. This site is primed for C-C bond formation via Suzuki-Miyaura, Sonogashira, or Heck couplings.

  • C6-Amino Group (The Deactivated Nucleophile): While primary amines are typically highly nucleophilic, the C6-amino group on this pyridine core is electronically deactivated. The lone pair of the nitrogen is delocalized into the electron-withdrawing pyridine π-system, resulting in a conjugate acid pKa of approximately 6.86[2]. This renders it a poor nucleophile, allowing for chemoselective electrophilic reactions elsewhere on the molecule.

  • C2-Acetic Acid (The Electrophilic Handle): The carboxylic acid moiety provides a straightforward vector for appending aliphatic or aromatic amines via standard peptide coupling conditions[3].

ReactivityMap Core (6-Amino-4-iodopyridin-2-yl)acetic acid Core Scaffold Iodo C4-Iodo Group (Cross-Coupling) Core->Iodo Pd-Catalyzed Oxidative Addition Amino C6-Amino Group (Buchwald-Hartwig / Amidation) Core->Amino Nucleophilic Handle (pKa ~6.8) Acetic C2-Acetic Acid (Peptide Coupling / Esterification) Core->Acetic Electrophilic Handle (Activated)

Structural reactivity map highlighting the orthogonal functionalization sites.

Strategic Applications in Drug Discovery

The orthogonal nature of this scaffold makes it ideal for synthesizing kinase inhibitors and allosteric modulators. The typical workflow involves a divergent synthetic strategy: the C4-iodo group is first modified to establish the primary pharmacophore (often a biaryl system to occupy a hydrophobic pocket), followed by the functionalization of the C2-acetic acid to tune solubility or target solvent-exposed regions of the protein. The C6-amino group is often left intact to serve as a critical hydrogen-bond donor to the kinase hinge region.

Experimental Workflows & Protocols

To harness this scaffold effectively, the sequence of reactions must respect the electronic causality of the molecule. The optimal workflow performs the Palladium-catalyzed cross-coupling first, followed by amide coupling.

Workflow Start Starting Material: (6-Amino-4-iodopyridin-2-yl)acetic acid Step1 Step 1: Suzuki-Miyaura Coupling Reagents: R-B(OH)2, Pd(dppf)Cl2, K2CO3 Target: C4-Iodo Position Start->Step1 Intermediate Intermediate: (6-Amino-4-arylpyridin-2-yl)acetic acid Step1->Intermediate Chemoselective C-C Bond Formation Step2 Step 2: Amide Coupling Reagents: R'-NH2, HATU, DIPEA Target: C2-Acetic Acid Intermediate->Step2 Final Final Complex Scaffold: 2-(6-Amino-4-arylpyridin-2-yl)-N-alkylacetamide Step2->Final Chemoselective C-N Bond Formation

Two-step orthogonal functionalization workflow: Suzuki-Miyaura and amide coupling.

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling at C4

This protocol establishes a C-C bond at the C4 position while tolerating the unprotected C6-amino and C2-carboxylic acid groups.

Causality & Design: We utilize


 because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the reductive elimination step and prevents competitive protodehalogenation[1]. Potassium carbonate (

) is selected as the base; it deprotonates the C2-acetic acid (forming a soluble carboxylate that prevents catalyst poisoning) and coordinates to the boronic acid to form the reactive boronate complex essential for transmetalation[4].

Step-by-Step Methodology:

  • Charge a Schlenk flask with (6-Amino-4-iodopyridin-2-yl)acetic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Evacuate and backfill the flask with Argon (3 cycles) to ensure a strictly anaerobic environment, preventing catalyst oxidation.

  • Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v, 0.2 M concentration). The water is critical for dissolving the inorganic base and facilitating boronate formation.
    
  • Heat the reaction mixture to 90 °C for 4–6 hours, monitoring conversion via LC-MS.

  • Cool to room temperature, acidify to pH 4 using 1M HCl to protonate the acetic acid, and extract with Ethyl Acetate.

  • Purify the resulting (6-Amino-4-arylpyridin-2-yl)acetic acid intermediate via reverse-phase chromatography.

Protocol 2: Chemoselective Amide Coupling at the C2-Acetic Acid

This protocol functionalizes the C2 position without requiring Boc-protection of the C6-amine.

Causality & Design: HATU is employed to rapidly convert the carboxylic acid into a highly reactive O-Atab ester[3]. Chemoselectivity is guaranteed by the inherent electronic properties of the scaffold: the C6-amino group is resonance-deactivated by the pyridine ring (pKa ~ 6.86)[2]. Consequently, an added aliphatic primary amine (pKa ~ 10.5) acts as a vastly superior nucleophile, outcompeting the internal C6-amine for the electrophilic ester and preventing oligomerization.

Step-by-Step Methodology:

  • Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.2 equiv). Stir for 10 minutes at room temperature to ensure complete formation of the active ester.

  • Add the target aliphatic or benzylic amine (1.2 equiv) dropwise.

  • Stir at room temperature for 2 hours. The deactivated nature of the C6-aminopyridine ensures that the external amine reacts exclusively[2].

  • Quench the reaction with saturated aqueous

    
    , extract with Dichloromethane, and purify the final 2-(6-Amino-4-arylpyridin-2-yl)-N-alkylacetamide via silica gel chromatography.
    

Quantitative Data Summary

The following table summarizes the physicochemical properties and reactivity profiles that govern the orthogonal functionalization of this scaffold.

Functional GroupPhysicochemical PropertyPrimary Synthetic UtilityChemoselectivity / Interference Risk
C4-Iodo Low Bond Dissociation EnergyPd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)[1]High reactivity; must be reacted before C6-Amino functionalization to prevent catalyst poisoning.
C6-Amino pKa ~ 6.86 (Conjugate Acid)[2]Buchwald-Hartwig Amination[5], Directed ortho-metalationLow nucleophilicity; does not interfere with standard amide couplings at C2.
C2-Acetic Acid pKa ~ 4.5 (Carboxylic Acid)Amide Coupling, Esterification[3]Deprotonates under basic cross-coupling conditions, requiring aqueous-compatible Pd catalysts[4].
Pyridine Core Electron-deficient π-systemScaffold rigidity, Hydrogen bonding acceptorDeactivates the C6-Amino group via resonance, enabling chemoselective reactions elsewhere.

References

1.[1] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC (nih.gov). 1 2.[5] Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. 5 3.[4] Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling - MDPI. 4 4.[2] Aminopyridines - EPA Archive - EPA.gov. 2 5.[3] Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - PMC (nih.gov). 3

Sources

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-amino-4-iodopyridine-2-acetic acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 6-amino-4-iodopyridine-2-acetic acid, a strategically functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While a specific CAS number for this molecule is not prominently available in public databases, suggesting its status as a novel or specialized research compound, its structural motifs are present in numerous biologically active agents. This document delineates its physicochemical properties, proposes robust synthetic strategies based on established pyridine chemistry, and explores its versatile applications as a scaffold and intermediate. Detailed experimental protocols for key synthetic transformations are provided to enable its practical application in a research setting. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage advanced pyridine scaffolds in their discovery programs.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry, ranking as the second most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals. Its prevalence stems from a unique combination of properties: the nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the aromatic system can engage in π-π stacking interactions with biological targets. Furthermore, the pyridine ring is readily amenable to substitution, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[1][2]

The subject of this guide, 6-amino-4-iodopyridine-2-acetic acid, is a trifunctionalized pyridine derivative designed for maximum synthetic versatility and targeted molecular interactions. Each substituent serves a distinct and critical purpose:

  • The 6-Amino Group: This primary amine provides a key hydrogen bond donor and can be a critical interaction point with target proteins. Its basicity allows for salt formation to modulate solubility and can serve as a handle for further derivatization into amides, sulfonamides, or other functional groups.

  • The 4-Iodo Group: The iodine atom is an exceptionally valuable synthetic handle. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups, enabling rapid exploration of the chemical space around the pyridine core.

  • The 2-Acetic Acid Moiety: The carboxylic acid group is a versatile functional group that enhances polarity and can serve as a hydrogen bond donor/acceptor or a metal-coordinating group, which is particularly useful in the design of enzyme inhibitors.[3] It is most commonly employed as a synthetic anchor for the formation of amide bonds, linking the pyridine scaffold to other fragments or pharmacophores.

Collectively, these features make 6-amino-4-iodopyridine-2-acetic acid a powerful building block for constructing complex molecules for high-throughput screening libraries and for hit-to-lead optimization campaigns in drug discovery.

Physicochemical Properties and Data

As this compound is not widely cataloged, the following properties are calculated based on its chemical structure. For comparison, data for structurally related, commercially available compounds are also included.

Property6-amino-4-iodopyridine-2-acetic acid (Calculated)(6-Chloro-4-iodopyridin-2-YL)acetic acid[4]2-Amino-4-iodopyridine[5]
CAS Number Not Available1393572-08-1552331-00-7
Molecular Formula C₇H₇IN₂O₂C₇H₅ClINO₂C₅H₅IN₂
Molecular Weight 278.05 g/mol 297.48 g/mol 220.01 g/mol
IUPAC Name 2-(6-amino-4-iodopyridin-2-yl)acetic acid2-(6-chloro-4-iodopyridin-2-yl)acetic acid4-iodopyridin-2-amine
Canonical SMILES C1=C(C=C(N=C1CC(=O)O)N)IC1=C(C=C(N=C1CC(=O)O)Cl)IC1=C(C=C(N=C1N)I)N
InChI Key (Predicted)MPRJRILEUJVIQZ-UHFFFAOYSA-N(Predicted)

Synthesis and Mechanistic Insights

The synthesis of a polysubstituted pyridine such as 6-amino-4-iodopyridine-2-acetic acid requires a carefully planned strategy to ensure correct regiochemistry. The following sections outline a logical retrosynthetic analysis and a proposed synthetic pathway.

Retrosynthetic Analysis

A plausible retrosynthetic strategy involves disconnecting the molecule at its most synthetically accessible bonds. The acetic acid side chain can be installed late-stage from a precursor such as a 2-methyl or 2-halomethyl pyridine. The amino and iodo groups can be introduced onto a pre-existing pyridine ring. This leads to a key intermediate like 2-amino-6-methylpyridine, which is commercially available.

G Target 6-Amino-4-iodo-2-pyridinylacetic acid Intermediate1 2-(6-Amino-4-iodopyridin-2-yl)methanol Target->Intermediate1 Oxidation Intermediate2 6-Amino-4-iodo-2-methylpyridine Intermediate1->Intermediate2 Side-chain Oxidation Intermediate3 2-Amino-6-methylpyridine Intermediate2->Intermediate3 Regioselective Iodination G cluster_0 Start 2-Amino-6-methylpyridine Step1 6-Amino-4-iodo-2-methylpyridine Start:f0->Step1:f0 1. N-protection (e.g., Ac₂O) 2. Iodination (e.g., NIS, H₂SO₄) 3. Deprotection Step2 2-(6-Amino-4-iodopyridin-2-yl)methanol Step1:f0->Step2:f0 Side-chain Oxidation (e.g., SeO₂) Step3 2-(6-Amino-4-iodopyridin-2-yl)acetaldehyde Step2:f0->Step3:f0 Mild Oxidation (e.g., PCC, DMP) Target 6-Amino-4-iodopyridine-2-acetic acid Step3:f0->Target:f0 Jones Oxidation (CrO₃, H₂SO₄)

Proposed multi-step synthesis workflow.

Causality Behind Experimental Choices:

  • N-Protection: The initial protection of the 6-amino group (e.g., as an acetamide) is crucial. It deactivates the ring slightly, preventing over-iodination, and directs the electrophilic iodinating agent to the C4 position. The amino group is a strong activating group, and without protection, the reaction could be difficult to control.

  • Iodination: Electrophilic iodination using N-Iodosuccinimide (NIS) in the presence of a strong acid like sulfuric acid is an effective method for introducing iodine onto electron-rich pyridine rings. The acid protonates the ring nitrogen, further directing the electrophile.

  • Side-Chain Oxidation: The methyl group at the C2 position must be oxidized to introduce the acetic acid functionality. A direct, strong oxidation might be too harsh. A stepwise approach is often more reliable. Selenium dioxide (SeO₂) is a classic reagent for oxidizing benzylic methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid. Alternatively, a more modern approach could involve radical bromination of the methyl group followed by displacement and oxidation.

  • Final Oxidation: A strong oxidizing agent like Jones reagent (chromic acid in acetone) can effectively convert the intermediate alcohol or aldehyde to the final carboxylic acid product.

Purification and Spectroscopic Characterization
  • Purification: The final product would likely be purified using flash column chromatography on silica gel, followed by recrystallization to obtain an analytically pure sample.

  • Characterization:

    • ¹H NMR: Would show two distinct singlets in the aromatic region for the two pyridine protons, a singlet for the CH₂ group of the acetic acid moiety, and a broad singlet for the NH₂ protons.

    • ¹³C NMR: Would show seven distinct carbon signals, including the carbonyl carbon of the carboxylic acid at ~170-180 ppm.

    • Mass Spectrometry (MS): The ESI-MS would show a prominent [M+H]⁺ ion at m/z 279.96.

    • Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), N-H stretches for the amine (~3300-3500 cm⁻¹), and a strong C=O stretch for the carbonyl (~1700 cm⁻¹).

Applications in Drug Development

The true value of 6-amino-4-iodopyridine-2-acetic acid lies in its capacity as a versatile synthetic intermediate for building libraries of drug-like molecules.

Synthetic Versatility and Key Reactions

The three functional groups offer orthogonal reactivity, allowing for selective modification at each position. This modularity is highly desirable in medicinal chemistry for structure-activity relationship (SAR) studies.

G cluster_amine 6-Amino Group Reactions cluster_iodo 4-Iodo Group Reactions cluster_acid 2-Acetic Acid Reactions Core 6-Amino-4-iodopyridine-2-acetic acid Amidation Amide/Sulfonamide Formation Core->Amidation Alkylation N-Alkylation Core->Alkylation Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Core->Buchwald AmideCoupling Amide Coupling (EDC, HOBt, etc.) Core->AmideCoupling Esterification Esterification Core->Esterification Reduction Reduction to Alcohol Core->Reduction

Key reaction sites and derivatization possibilities.
Scaffold for Targeted Therapies

Many small-molecule kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 6-amino-4-iodopyridine-2-acetic acid scaffold is well-suited for this role. The 6-amino group can form critical hydrogen bonds with the "hinge" region of the kinase, a common binding motif. The 4-iodo and 2-acetic acid positions can be elaborated with different chemical groups to achieve potency and selectivity for a specific kinase target.

Experimental Protocols

The following are detailed, self-validating protocols for key transformations that would be employed in the synthesis or derivatization of the title compound. These are generalized procedures based on established methods and may require optimization. [6]

Protocol: Suzuki-Miyaura Cross-Coupling at the 4-Iodo Position

This protocol describes the coupling of an arylboronic acid to the 4-position of the pyridine ring.

Materials:

  • 6-amino-4-iodopyridine-2-acetic acid (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-amino-4-iodopyridine-2-acetic acid, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: EDC/HOBt Amide Coupling of the Acetic Acid Moiety

This protocol describes the formation of an amide bond with a primary amine.

Materials:

  • 6-amino-4-iodopyridine-2-acetic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq)

  • Anhydrous solvent (e.g., DMF or CH₂Cl₂)

Procedure:

  • Dissolve 6-amino-4-iodopyridine-2-acetic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the primary amine, HOBt, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers and wash sequentially with 1M HCl (if the product is stable), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

6-amino-4-iodopyridine-2-acetic acid represents a highly valuable, albeit specialized, building block for modern drug discovery. Its trifunctional nature provides a robust platform for the rapid and modular synthesis of diverse chemical libraries. The strategic placement of an amino group for hydrogen bonding, an iodo group for cross-coupling, and an acetic acid moiety for amide linkage makes it an ideal scaffold for targeting a wide range of biological targets, particularly protein kinases. While its synthesis requires a multi-step approach, the underlying chemical transformations are well-established. Future work will likely focus on the incorporation of this scaffold into screening libraries and its application in targeted drug design programs to explore its full potential in generating novel therapeutic agents.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

Sources

Technical Guide: Pyridine-2-Acetic Acid Derivatives in Drug Discovery

[1]

Executive Summary: The Scaffold at the Interface

Pyridine-2-acetic acid (P2AA) derivatives represent a critical bioisosteric subclass in medicinal chemistry, serving as polar, heterocyclic alternatives to phenylacetic acids.[1] While often overshadowed by their C3 and C4 isomers (e.g., precursors to risedronate), P2AA scaffolds offer unique electronic and physicochemical profiles that modulate solubility, metabolic stability, and target binding affinity.[1]

This guide analyzes the P2AA moiety not merely as a structural intermediate, but as a functional pharmacophore.[1] We explore its role in bioisosterism, its significance as a major metabolic endpoint (e.g., Betahistine), and its utility in constructing fused heterocyclic systems for GPCR antagonism.[1]

Medicinal Chemistry & Physicochemical Profiling[2][3]

Bioisosterism: Phenyl vs. Pyridyl

Replacing a phenyl ring with a pyridine ring (specifically at the 2-position) introduces a nitrogen atom with a lone pair capable of hydrogen bonding.[1] This substitution dramatically alters the physicochemical landscape of the molecule.[1]

PropertyPhenylacetic Acid (PAA)Pyridine-2-Acetic Acid (P2AA)Impact on Drug Design
LogP ~1.41~0.5 - 0.7P2AA lowers lipophilicity, improving aqueous solubility and reducing non-specific binding.[1]
pKa (Acid) 4.31~4.1 - 4.8Similar acidity, but the pyridine nitrogen (pKa ~3-5 for conjugate acid) allows for zwitterionic character at physiological pH.[1]
H-Bonding Donor (COOH)Donor (COOH) + Acceptor (N)The pyridyl N acts as an H-bond acceptor, potentially anchoring the drug in the receptor pocket (e.g., interacting with Ser/Thr residues).[1]
Metabolism Phase II (Glucuronidation)Phase I (N-oxidation) & IIThe pyridine ring is susceptible to N-oxidation and methylation, altering clearance pathways.[1]
The "Zwitterion Effect"

Unlike phenylacetic acid, P2AA can exist as a zwitterion in solution depending on the pH.[1] The proximity of the acetic acid side chain to the basic nitrogen (C2 position) facilitates intramolecular hydrogen bonding, which can lock the conformation and influence permeability.[1]

  • Implication: In drug design, this restricted conformation can be exploited to minimize entropy loss upon binding to a rigid active site.[1]

ADME & Metabolism: The Betahistine Case Study

Understanding the metabolic fate of P2AA derivatives is crucial. The most prominent example is Betahistine (a histamine H3 antagonist/H1 agonist used for vertigo).[1]

Mechanism: Betahistine is rapidly metabolized by Monoamine Oxidase B (MAO-B) into 2-pyridylacetic acid , which is practically pharmacologically inactive and excreted in urine.[1] This highlights a critical design consideration: P2AA moieties can be metabolic dead-ends.

  • Design Strategy: If the P2AA moiety is the active pharmacophore, the alpha-carbon must be substituted (e.g., alpha-methylation) or the pyridine ring substituted to block rapid oxidative deamination if the precursor is an amine.

Betahistine_MetabolismFigure 1: Metabolic Inactivation of Betahistine to P2AABetahistineBetahistine(Active Drug)IntermediateAldehydeIntermediateBetahistine->IntermediateMAO-B(Oxidative Deamination)P2AA2-Pyridylacetic Acid(Inactive Metabolite)Intermediate->P2AAAldehyde DehydrogenaseExcretionRenal ExcretionP2AA->ExcretionClearance

[1]

Synthetic Strategies: Constructing the Scaffold

Synthesis of P2AA derivatives is often plagued by decarboxylation issues due to the electron-withdrawing nature of the pyridine ring facilitating the loss of CO2.[1] We present two robust methodologies.

Method A: The Meldrum's Acid Approach (High Precision)

This modern approach avoids harsh hydrolysis conditions and allows for regioselective functionalization starting from Pyridine-N-Oxides.[1] It is particularly useful for synthesizing complex derivatives where the pyridine ring is already substituted.[1]

Protocol:

  • Activation: Treat substituted Pyridine-N-oxide with Meldrum's acid in the presence of acetic anhydride or tosyl chloride.

  • Addition: The Meldrum's acid adds to the C2 position.[1]

  • Methanolysis & Decarboxylation: Heating in methanol triggers ring opening of the Meldrum's acid and subsequent decarboxylation to yield the methyl ester of P2AA.

Method B: Fused Ring Synthesis (Imidazo[1,2-a]pyridines)

Many bioactive P2AA derivatives are actually fused systems, such as Imidazo[1,2-a]pyridine-2-acetic acids , which are potent CRTH2 antagonists.[1]

Protocol (General Condensation):

  • Reactants: 2-Aminopyridine + 4-Chloroacetoacetate (or equivalent gamma-halo-beta-keto ester).[1]

  • Conditions: Reflux in ethanol or DMF.[1]

  • Mechanism: The exocyclic amine attacks the ketone, followed by ring closure of the pyridine nitrogen onto the alkyl halide.

Synthesis_WorkflowFigure 2: Meldrum's Acid Synthesis Route for P2AA EstersStartSubstitutedPyridine-N-OxideIntermedMeldrum's Adduct(C2-Substitution)Start->IntermedActivation & AdditionReagentMeldrum's Acid+ Ac2O/TsClReagent->IntermedProductPyridine-2-Acetic AcidMethyl EsterIntermed->ProductRing Opening &DecarboxylationStep2MeOH / Heat

[1]

Therapeutic Applications & Case Studies

Bone Health: The Isomer Lesson (Risedronate Context)

While Risedronate (Actonel) is a 3-pyridyl derivative, the development process involved screening positional isomers.

  • Observation: The 3-pyridyl isomer provided optimal bone mineral affinity and inhibition of farnesyl pyrophosphate synthase (FPPS).

  • 2-Pyridyl Insight: The 2-pyridyl isomer (derived from P2AA) forms a bisphosphonate that is chemically less stable and exhibits different metal chelation angles (N-atom proximity to the phosphonates), reducing its potency against osteoclast targets. This serves as a vital SAR lesson: N-atom position dictates chelation geometry in metallo-enzyme inhibitors.

Immunology: CRTH2 Antagonists

Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a key target for asthma and allergic rhinitis.[1]

  • Pharmacophore: Indole-3-acetic acid is a classic scaffold here (e.g., Indomethacin derivatives).[1]

  • P2AA Application: Bioisosteric replacement of the indole with Imidazo[1,2-a]pyridine-2-acetic acid improves metabolic stability and reduces electron richness, potentially lowering oxidative metabolism liabilities associated with the indole ring.

  • Key Compound: 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid (and derivatives) show nanomolar affinity by mimicking the PGD2 carboxylate tail interaction.[1]

Experimental Protocol: Synthesis of Methyl 2-pyridylacetate

Objective: Synthesis of a standard P2AA derivative using the modified Willgerodt-Kindler or direct esterification method (simplified for lab scale).

Materials:

  • 2-Acetylpyridine (1.0 eq)[1]

  • Sulfur (1.5 eq)

  • Morpholine (1.5 eq)

  • H2SO4 (conc)[1]

  • Methanol[2]

Step-by-Step Procedure:

  • Thioamide Formation: Combine 2-acetylpyridine, sulfur, and morpholine.[1] Reflux for 8-12 hours.[1] The methyl group oxidizes/rearranges to form the thiomorpholide intermediate.[1]

  • Hydrolysis: Pour the reaction mixture into water. Extract the intermediate. Hydrolyze with 50% H2SO4 under reflux for 4 hours to yield crude 2-pyridylacetic acid.[1]

  • Esterification (Stabilization): Note: The free acid is prone to decarboxylation.[1] Immediately dissolve the crude acid in dry methanol.[1] Add catalytic H2SO4.[1] Reflux for 4 hours.

  • Workup: Neutralize with NaHCO3, extract with DCM, dry over MgSO4, and concentrate.

  • Validation: 1H NMR (CDCl3): Look for singlet at ~3.8 ppm (CH2) and singlet at ~3.7 ppm (OCH3).[1]

References

  • Vertex Pharmaceuticals. (2025).[1] Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. NIH PubMed Central.[1] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 85318, 2-Pyridineacetic acid. [Link][1]

  • Pettus, L. H., et al. (2012).[1] Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2.[1] Journal of Medicinal Chemistry. [Link]

  • Krawczyk, S., et al. (2011).[1][3] Discovery of pyridine-2-ones as novel class of multidrug resistance (MDR) modulators. Bioorganic & Medicinal Chemistry. [Link]

  • Hurtado-Rodríguez, D., et al. (2022).[1][4] Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

The 4-Iodopyridine Scaffold in Medicinal Chemistry: Strategic Functionalization and Pathway-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring is a ubiquitous pharmacophore present in a vast array of FDA-approved therapeutics. Within the realm of synthetic methodology, the 4-iodopyridine scaffold has emerged as a privileged building block. By leveraging the unique electronic properties of the pyridine core and the high reactivity of the carbon-iodine (C-I) bond, chemists can execute highly chemoselective, sequential cross-coupling reactions. This whitepaper explores the structural rationale, quantitative performance, and self-validating experimental protocols associated with 4-iodopyridine derivatives, culminating in their application as potent kinase inhibitors and neuroprotective agents.

Structural Rationale: The Electronic Advantage of 4-Iodopyridine

The strategic value of 4-iodopyridine lies in the fundamental principles of physical organic chemistry. The nitrogen atom within the pyridine ring acts as a powerful electron-withdrawing group via both inductive and resonance effects, creating an electron-deficient π-system. This electronic environment highly activates the C2, C4, and C6 positions toward nucleophilic attack and oxidative addition by low-valent transition metals[1].

Crucially, the carbon-iodine (C-I) bond possesses the lowest bond dissociation energy among all carbon-halogen bonds. This establishes a strict reactivity hierarchy (I > Br > Cl > F), allowing researchers to perform highly chemoselective cross-coupling reactions exclusively at the C4 position without the need for cumbersome protecting groups[2].

Strategic Scaffold Diversification

Advanced drug discovery often requires fully differentiated, polysubstituted heterocycles to probe complex structure-activity relationships (SAR). Scaffolds like 2,6-dichloro-4-iodopyridine and 3-fluoro-4-iodopyridine serve as ideal platforms for sequential functionalization[3],[2].

For example, the synthesis of 2,4,6-trisubstituted pyridines from 2,6-dichloro-4-iodopyridine follows a logical, stepwise cross-coupling strategy[3],[4]. The highly reactive C4-I bond is addressed first via Suzuki-Miyaura or Sonogashira coupling. Subsequent functionalizations at the C2 and C6 positions are achieved through Buchwald-Hartwig amination or Stille coupling, yielding complex molecular architectures[3],[5].

Scaffold_Diversification N1 2,6-Dichloro-4-iodopyridine N2 Suzuki-Miyaura Coupling (C4 Position) N1->N2 Pd cat., Boronic Acid N3 2,6-Dichloro-4-arylpyridine N2->N3 Chemoselectivity (I > Cl) N4 Buchwald-Hartwig Amination (C2 Position) N3->N4 Pd cat., Amine N5 2-Amino-6-chloro-4-arylpyridine N4->N5 Regioselective C-N N6 Stille/Sonogashira Coupling (C6 Position) N5->N6 Pd cat., Alkyne N7 2,4,6-Trisubstituted Pyridine N6->N7 Final Diversification

Logical workflow for the sequential functionalization of 2,6-dichloro-4-iodopyridine.

Quantitative Performance in Cross-Coupling

The 4-iodopyridine scaffold exhibits exceptional reactivity across various advanced catalytic systems. In aqueous media, magnetic Janus-type palladium-iron oxide catalysts have achieved >90% yields in Sonogashira couplings with 4-iodopyridine[6]. Furthermore, highly fluorinated derivatives like 2,3,5,6-tetrafluoro-4-iodopyridine undergo Suzuki-Miyaura coupling with bulky phosphine ligands (e.g., CyJohnPhos) to yield polyfluorinated biphenyls in near-quantitative (98%) yields[7]. Grignard-mediated ligand-coupling protocols also efficiently utilize 4-iodopyridine to synthesize complex bis-heteroaryls[8].

Table 1: Representative Cross-Coupling Yields for 4-Iodopyridine Derivatives
SubstrateReaction TypeCoupling PartnerCatalyst / ConditionsYieldRef
4-Iodopyridine SonogashiraPhenylacetylenePd-Fe Janus cat., H₂O, rt>90%[6]
2,3,5,6-Tetrafluoro-4-iodopyridine Suzuki-Miyaura(3,4,5-Trifluorophenyl)boronic acidPd₂(dba)₃, CyJohnPhos, 95 °C98%[7]
2,6-Dichloro-4-iodopyridine Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄, Na₂CO₃, Heat85-95%[3],[4]
3-Fluoro-4-iodopyridine Suzuki-Miyaura(2-Pivaloylaminophenyl)boronic acidPd cat., Base, HeatHigh[2],[9]

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

Robust methodology must be self-validating. The following protocol details the chemoselective Suzuki-Miyaura coupling of 3-fluoro-4-iodopyridine, a critical step in synthesizing the antibiotic Eudistomin T and various β-carbolines[2],[9].

Step 1: Reagent Preparation & Catalyst Loading

  • Action: To an oven-dried Schlenk flask under inert atmosphere, add 3-fluoro-4-iodopyridine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Causality: Pd(PPh₃)₄ provides a zero-valent palladium source optimized for rapid oxidative addition into the weak C4-I bond, leaving the stronger C3-F bond completely intact[2].

  • Validation Checkpoint 1: The solid mixture should be entirely homogeneous before solvent addition.

Step 2: Base Addition & Solvent Degassing

  • Action: Add K₂CO₃ (2.0 equiv) and a rigorously degassed solvent mixture of Toluene/H₂O (4:1 v/v).

  • Causality: K₂CO₃ is a mild base that facilitates the transmetalation step without causing nucleophilic aromatic substitution (S_NAr) at the fluorinated position. Degassing is critical to prevent the oxidation of Pd(0) to inactive Pd(II) species and to suppress homocoupling of the boronic acid[2].

  • Validation Checkpoint 2: Upon addition of the solvent and initial heating to 40 °C, the suspension should transition to a clear, pale-yellow solution, indicating the formation of the active catalytic species.

Step 3: Thermal Activation & Reaction Monitoring

  • Action: Seal the flask and heat to 90 °C with vigorous stirring for 4-6 hours. Monitor via LC-MS.

  • Causality: Elevated temperatures drive the reductive elimination step, forming the new C-C bond and regenerating the Pd(0) catalyst.

  • Validation Checkpoint 3: LC-MS must show the complete disappearance of the m/z ~223 peak (starting material) and the emergence of the target product mass.

Step 4: Workup & Spectroscopic Validation

  • Action: Cool to room temperature, extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash chromatography.

  • Causality: Aqueous workup removes the inorganic salts and boronic acid byproducts.

  • Validation Checkpoint 4: In the ¹H NMR spectrum of the purified product, the distinct proton signal adjacent to the iodine atom in the starting material will be replaced by the multiplet signals of the newly introduced aryl group, confirming successful cross-coupling.

Medicinal Chemistry Applications: Targeting Kinase Networks

The functionalization of the 4-iodopyridine scaffold directly fuels drug discovery. 3-Fluoro-4-iodopyridine is a pivotal intermediate in synthesizing β-carbolines, which exhibit potent anti-cancer and neuroprotective properties[2],[9]. Furthermore, sequential cross-coupling of these scaffolds yields analogs of GPR54 antagonists[5].

In targeted oncology, 4-aryl and 4-heteroaryl substituted pyridines synthesized from this scaffold frequently act as hinge-binding motifs in kinase inhibitors[2]. By mimicking the adenine ring of ATP, these compounds competitively bind to the active sites of kinases such as RAF and MEK, effectively shutting down aberrant signaling in the MAPK/ERK pathway.

MAPK_Pathway Sig Extracellular Signal RTK Receptor Tyrosine Kinase Sig->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Inhibitor 4-Arylpyridine Inhibitor Inhibitor->RAF Competitive Binding

Inhibition of the MAPK/ERK signaling pathway by 4-arylpyridine derivatives.

Conclusion

The 4-iodopyridine scaffold is an indispensable tool in the modern medicinal chemist's arsenal. Its predictable reactivity, driven by the highly polarized C-I bond and the electron-deficient pyridine core, enables the rapid and chemoselective synthesis of complex, polysubstituted heterocycles. By mastering the sequential functionalization of derivatives like 2,6-dichloro-4-iodopyridine and 3-fluoro-4-iodopyridine, researchers can efficiently navigate chemical space to discover the next generation of targeted therapeutics.

References

  • The Role of 4-Iodopyridine in Modern Organic Synthesis - nbinno.com 1

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts - PMC (nih.gov) 8

  • Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate... - Benchchem 3

  • Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine - Benchchem 2

  • 3-Fluoro-4-iodopyridine | CAS 22282-75-3 - Ossila 9

  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions... - ResearchGate 5

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI 6

  • Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine - ACS Publications 4

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura... - PMC (nih.gov) 7

Sources

Engineering Novel Pyridine-Based Peptidomimetic Scaffolds: From Rational Design to Therapeutic Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Case for Pyridine in Peptidomimetics

The transition from native peptides to small-molecule peptidomimetics represents a critical bottleneck in modern drug discovery. While native peptides offer exquisite target specificity, their clinical utility is severely hampered by poor oral bioavailability, rapid proteolytic degradation, and an inability to cross the blood-brain barrier (BBB).

As a Senior Application Scientist navigating these challenges, I have found that replacing labile peptide backbones with pyridine-based scaffolds provides an elegant structural solution. The pyridine ring is not merely a passive linker; its nitrogen atom acts as a potent hydrogen bond acceptor (mimicking the carbonyl oxygen of a peptide bond), while its aromaticity imposes necessary conformational restrictions. This reduces the entropic penalty upon target binding and shields the molecule from enzymatic cleavage. This whitepaper dissects the mechanistic rationale, synthetic workflows, and pharmacological validation of novel pyridine-based peptidomimetics across neurodegenerative and oncological applications.

Structural Biology & Rational Design Principles

The rational design of a peptidomimetic requires mapping the native peptide's bioactive conformation (e.g.,


-turns, 

-strands) onto a rigid organic framework. Pyridine scaffolds excel here due to their structural versatility and CNS drug-like properties[1].
Case Study I: Dopamine D2 Receptor Modulation in Parkinson's Disease

Melanostatin (MIF-1) and Pro-Leu-Gly-NH


 (PLG) are endogenous positive allosteric modulators (PAMs) of the dopamine D2 receptor. To overcome their rapid metabolism, researchers developed . By substituting the leucine side chain with H, Me, or Bn groups on the pyridine core, the resulting mimetics effectively locked the bioactive conformation, yielding bell-shaped dose-response curves identical to native PLG but with vastly superior stability.
Case Study II: Kinase Inhibition in Oncology

Akt (an AGC family serine/threonine kinase) is hyperactivated in over 50% of human tumors. Native substrate peptides are rapidly degraded in the tumor microenvironment. By utilizing an 2[2], scientists engineered an extended dipeptide surrogate. The imidazopyridine core mimics the extended


-strand conformation required to competitively bind the Akt1 active site, yielding sub-micromolar inhibition while resisting proteolysis[2].

AktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Kinase (Hyperactivated) PIP3->Akt Downstream Tumor Cell Survival & Proliferation Akt->Downstream Uninhibited Apoptosis Apoptosis / Cell Death Akt->Apoptosis Inhibited State Inhibitor Imidazo[1,2-a]pyridine Peptidomimetic Inhibitor->Akt Competitive Inhibition

Caption: Akt signaling pathway modulation by imidazo[1,2-a]pyridine peptidomimetics.

Self-Validating Experimental Methodologies

A robust synthetic protocol must include built-in biological checkpoints to validate chemical decisions. Below are two field-proven workflows for synthesizing pyridine-based peptidomimetics.

Protocol A: Synthesis and Detoxification of Pyridine-Based MIF-1 Analogs

When designing CNS drugs, lipophilicity must be balanced against cytotoxicity. In the 1[1], initial coupling produced methyl ester tripeptides. However, causality-driven structure-cytotoxicity relationship (SCR) studies revealed the methyl ester acted as a "toxicophore" in neuroblastoma cells[1]. The protocol below utilizes ammonolysis to rescue the viability profile.

Step-by-Step Methodology:

  • Scaffold Activation: Dissolve the selected pyridine carboxylic acid scaffold in anhydrous CH

    
    Cl
    
    
    
    . Add TBTU and Et
    
    
    N. Causality: TBTU acts as a highly efficient coupling reagent that minimizes racemization of the chiral centers during the activation of the sterically hindered pyridine core.
  • Peptide Coupling: Introduce the C-terminal dipeptides (a-f) to the activated mixture. Stir at room temperature until completion. Purify to yield methyl ester tripeptides 2(a-f) (Yield: 71-89%)[1].

  • Toxicophore Elimination (Ammonolysis): Subject the intermediate methyl esters to NH

    
     (7 M in MeOH). Stir until quantitative conversion to primary amides 3(a-f) is achieved[1].
    
  • Self-Validating Biological Checkpoint (MTT Assay): Plate differentiated human SH-SY5Y neuroblastoma cells. Treat parallel cohorts with the ester intermediates and the final amide products. Measure viability via MTT reduction. Validation: The assay inherently proves the success of the chemical conversion, as the amides will show a statistically significant restoration of cell viability compared to the toxic ester precursors[1].

SynthWorkflow Start Pyridine Scaffold (1) Coupling Peptide Coupling (TBTU, Et3N) with C-terminal dipeptides Start->Coupling Intermediate Methyl Ester Tripeptides 2(a-f) Yield: 71-89% Coupling->Intermediate Step 1 Ammonolysis Ammonolysis (NH3 7M in MeOH) Intermediate->Ammonolysis Product Primary Amides 3(a-f) (Improved Toxicological Profile) Ammonolysis->Product Step 2

Caption: Two-step synthetic workflow and toxicophore elimination for pyridine-based MIF-1 peptidomimetics.

Protocol B: IMCR-Based Domino/Double CuAAC Click Strategy

For highly constrained targets, constructing polyheterocyclic dimers is necessary. A 3[3] combines Isocyanide-based Multicomponent Reactions (IMCR) with click chemistry to build complex architectures rapidly.

Step-by-Step Methodology:

  • IMCR-Domino Process: React the starting materials via an aza-Diels-Alder domino process to form a terminal alkyne functionalized at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -position with a fused pyrrolo[3,4-b]pyridine heterocycle[3].
    
  • Double CuAAC Click Reaction: Introduce a bis-azide and a copper catalyst. Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) regioselectively forms a 1,4-disubstituted 1H-1,2,3-triazole. This triazole acts as a perfect bioisostere for a trans-amide bond, mimicking its electronic properties while being completely impervious to proteolytic cleavage[3].

  • Yield Optimization: This tandem approach allows the construction of six heterocycles in just two stages, achieving overall yields of 20–55% for highly complex restricted dimers[3].

Quantitative Pharmacological Profiling

The true measure of a peptidomimetic scaffold is its performance in functional assays. The table below summarizes the quantitative data proving the efficacy of pyridine-based modifications across various therapeutic domains.

Scaffold TypeTarget / Disease ModelKey Structural ModificationPharmacological Efficacy / YieldRef
2,3,4-trisubstituted pyridine PLG mimetics Dopamine D2 Receptor (Parkinson's)H, Me, Bn substitutions at leucine side chain115–118% NPA potentiation at 10 nM (R-SAT assay)[1]
Pyridine-based MIF-1 analogs Dopamine D2 Receptor (Parkinson's)Conversion of methyl ester to primary amideEliminated toxicophore; restored SH-SY5Y cell viability[2]
Imidazo[1,2-a]pyridine mimetics Akt1 Kinase (Oncology)Extended dipeptide surrogateSub-micromolar IC

; high proteolytic stability
[3]
Bis-1,2,3-triazole-linked pyrrolo[3,4-b]pyridines Constrained dimer scaffolds (Various)IMCR-domino/tandem CuAAC click integration20–55% overall yield across 6 heterocycles[4]

Conclusion

Pyridine-based peptidomimetics represent a paradigm shift in rational drug design. By leveraging the hydrogen-bonding capacity and conformational rigidity of the pyridine ring, medicinal chemists can successfully bypass the pharmacokinetic limitations of native peptides. Whether acting as


-strand mimics to inhibit hyperactivated kinases like Akt, or serving as metabolically stable PAMs for dopamine receptors, the integration of self-validating synthetic workflows ensures these scaffolds will remain at the forefront of next-generation therapeutics.

References

  • Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics - RSC Publishing.

  • SYNTHESIS AND CYTOTOXICITY PROFILING OF PYRIDINE-BASED MELANOSTATIN PEPTIDOMIMETICS TARGETING PARKINSON'S DISEASE - Sciforum.1

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. 2

  • Synthesis of Polyheterocyclic Dimers Containing Restricted and Constrained Peptidomimetics via IMCR-Based Domino/Double CuAAC Click Strategy - MDPI.3

Sources

(6-Amino-4-iodopyridin-2-yl)acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (6-Amino-4-iodopyridin-2-yl)acetic Acid: A Versatile Scaffold for Drug Discovery

Abstract

(6-Amino-4-iodopyridin-2-yl)acetic acid is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique trifunctional nature, featuring an iodo group amenable to cross-coupling, a nucleophilic amino group, and a carboxylic acid handle for amide or ester formation, establishes it as a highly versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, outlines a logical synthetic pathway with detailed protocols, and explores its application as a core scaffold in the development of targeted therapeutics, particularly kinase inhibitors. By elucidating the chemical rationale behind its synthesis and derivatization, this document serves as a technical resource for researchers engaged in drug discovery and development.

Introduction: The Pyridine Scaffold in Modern Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] Its nitrogen atom acts as a hydrogen bond acceptor, improving solubility and enabling specific interactions with biological targets, while the aromatic ring serves as a rigid core for orienting functional groups.[2] The strategic introduction of substituents onto this core allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

(6-Amino-4-iodopyridin-2-yl)acetic acid emerges as a particularly valuable derivative. It is not merely a simple pyridine; it is an advanced synthetic intermediate designed for efficient and modular library synthesis. The three distinct functional groups offer orthogonal chemical handles for sequential, controlled diversification:

  • The 4-Iodo Group: Serves as an exceptional leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl moieties.

  • The 6-Amino Group: Provides a site for acylation, sulfonylation, or alkylation, allowing for the exploration of structure-activity relationships (SAR) at this vector.

  • The 2-Acetic Acid Group: Functions as a key attachment point for building out molecular complexity, commonly through amide bond formation, which is a cornerstone of medicinal chemistry.

This guide will dissect the properties, synthesis, and strategic utility of this compound, providing researchers with the foundational knowledge to leverage its potential in their discovery programs.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use. The key identifiers and characteristics of (6-Amino-4-iodopyridin-2-yl)acetic acid are summarized below.

Core Data
PropertyValue
Molecular Formula C₇H₇IN₂O₂
Molecular Weight 278.05 g/mol
IUPAC Name (6-amino-4-iodopyridin-2-yl)acetic acid
Canonical SMILES C1=C(C(=NC(=C1)N)CC(=O)O)I
InChI Key FZJNOWJTQDGJRX-UHFFFAOYSA-N
Chemical Structure

The structural arrangement of the functional groups is critical to the molecule's reactivity and utility as a scaffold.

Caption: Figure 1. Chemical Structure of (6-Amino-4-iodopyridin-2-yl)acetic acid.

Synthesis and Characterization: A Strategic Approach

The synthesis of polysubstituted pyridines requires a carefully planned strategy to ensure correct regiochemistry and to avoid unwanted side reactions. A logical retrosynthetic analysis provides the blueprint for an efficient forward synthesis.

Retrosynthetic Analysis

A primary disconnection strategy involves breaking the carbon-carbon bond of the acetic acid side chain and the carbon-iodine bond. This points to a commercially available or readily synthesized 2-amino-6-methylpyridine derivative as a key starting material. The methyl group can be functionalized to the acetic acid, and the iodo group can be introduced via electrophilic aromatic substitution.

G Target (6-Amino-4-iodopyridin-2-yl)acetic acid Intermediate1 2-(6-Amino-4-iodopyridin-2-yl)acetonitrile Target->Intermediate1 Hydrolysis Intermediate2 2-(6-Aminopyridin-2-yl)acetonitrile Intermediate1->Intermediate2 Iodination StartingMaterial 2-Amino-6-methylpyridine Intermediate2->StartingMaterial Side-chain functionalization caption Figure 2. Retrosynthetic analysis of the target compound.

Caption: Figure 2. Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol: A Three-Step Synthesis

This protocol is based on established methodologies for the functionalization of pyridine rings.[3][4]

Step 1: Synthesis of (6-Amino-4-iodopyridin-2-yl)methanol from 2-Amino-6-methylpyridine

  • Protection: Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature for 12 hours until TLC analysis indicates complete consumption of the starting material. Purify via column chromatography to yield Boc-protected 2-amino-6-methylpyridine.

  • Iodination: Dissolve the protected intermediate (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF). Add N-Iodosuccinimide (NIS, 1.2 eq) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours. The rationale for using a protected amine is to prevent N-iodination and direct the electrophilic substitution to the electron-rich C4 position.

  • Side-Chain Oxidation (Conceptual): A more direct route from a methyl group to a carboxylic acid on such a scaffold can be challenging. A more robust method involves converting the methyl group first. An alternative starting material, (6-aminopyridin-2-yl)acetic acid, would be ideal. If starting from the methylpyridine, radical bromination followed by cyanide displacement and hydrolysis is a classic, albeit multi-step, approach.

A More Direct Proposed Protocol (Assuming (6-aminopyridin-2-yl)acetic acid is available[5]):

  • Materials:

    • (6-Aminopyridin-2-yl)acetic acid (1.0 eq)[5]

    • N-Iodosuccinimide (NIS) (1.2 eq)

    • Sulfuric Acid (concentrated)

    • Deionized Water

    • Sodium thiosulfate solution (10%)

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a stirred solution of (6-aminopyridin-2-yl)acetic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

    • Add N-Iodosuccinimide (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The strong acid protonates the pyridine nitrogen, deactivating the ring, but the amino group's directing effect still favors substitution at the C4 position.

    • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours. Monitor progress by LC-MS.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the solution to pH ~7-8 using a saturated sodium bicarbonate solution.

    • Wash the aqueous layer with a 10% sodium thiosulfate solution to remove any unreacted iodine.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane to afford the pure (6-Amino-4-iodopyridin-2-yl)acetic acid.

Protocol Validation: Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect distinct singlets for the two aromatic protons on the pyridine ring, a singlet for the -CH₂- group of the acetic acid moiety, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect 7 distinct carbon signals, including the carbonyl carbon of the carboxylic acid at ~170 ppm, and the C-I carbon at a characteristically low field.

  • High-Resolution Mass Spectrometry (HRMS): The ESI+ spectrum should show a prominent [M+H]⁺ peak corresponding to the calculated exact mass of the protonated molecule (C₇H₈IN₂O₂⁺).

Strategic Applications in Drug Discovery

The value of this scaffold lies in its capacity for controlled, three-dimensional expansion to probe the chemical space around a biological target.

The Trifunctional Scaffold in Library Synthesis

This molecule is an ideal starting point for parallel synthesis. A library can be generated by first reacting the carboxylic acid to form a diverse set of amides, followed by a Suzuki coupling at the iodo position to install various aryl groups. Finally, the amino group can be functionalized. This systematic approach allows for a comprehensive exploration of the structure-activity relationship (SAR).

Case Study: A Scaffold for Kinase Inhibitor Design

Many kinase inhibitors bind to the ATP pocket of the enzyme. They often feature a heterocyclic core that anchors the molecule, with side chains that project into specific sub-pockets to achieve potency and selectivity. (6-Amino-4-iodopyridin-2-yl)acetic acid is an excellent starting point for designing such inhibitors.

  • The Workflow: A research team might hypothesize that a large hydrophobic group is required in one sub-pocket, while a hydrogen-bond donor/acceptor is needed in another.

  • Experimental Choice: They would use a Suzuki coupling at the C4-I position to install a library of hydrophobic aryl groups (e.g., phenyl, naphthyl, biphenyl). The causality here is that the C-I bond is selectively reactive to Pd-catalyzed coupling conditions.

  • Next Step: The resulting intermediates would then be coupled at the carboxylic acid position with a library of amines to install the desired hydrogen-bonding motifs. This workflow efficiently generates a focused library of potential inhibitors for screening.

G cluster_pathway Generic Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase activates Substrate Substrate Protein (Inactive) Kinase->Substrate phosphorylates (ATP -> ADP) SubstrateP Substrate-P (Active) Response Cellular Response (e.g., Proliferation) SubstrateP->Response Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Kinase binds & blocks ATP site caption Figure 3. Mechanism of action for a kinase inhibitor.

Caption: Figure 3. Mechanism of action for a kinase inhibitor.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following protocol details the elaboration of the scaffold via a Suzuki coupling, a cornerstone reaction in modern drug discovery.

G Start Start: (6-Amino-4-iodopyridin-2-yl)acetic acid + Arylboronic Acid Step1 1. Add Reagents: - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Start->Step1 Step2 2. Reaction: - Heat mixture under inert atmosphere (N₂ or Ar) - Monitor by TLC or LC-MS Step1->Step2 Check Reaction Complete? Step2->Check Check->Step2 No Step3 3. Workup: - Cool to RT - Dilute with Ethyl Acetate - Wash with H₂O and Brine Check->Step3 Yes Step4 4. Purification: - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Purify by Column Chromatography Step3->Step4 End End: Pure (6-Amino-4-arylpyridin-2-yl)acetic acid Step4->End caption Figure 4. Workflow for Suzuki-Miyaura cross-coupling.

Caption: Figure 4. Workflow for Suzuki-Miyaura cross-coupling.

Conclusion

(6-Amino-4-iodopyridin-2-yl)acetic acid is more than a simple chemical; it is a sophisticated tool for medicinal chemists. Its calculated molecular weight of 278.05 g/mol and its trifunctional nature provide a robust and versatile platform for the efficient synthesis of novel, complex molecules. The ability to perform selective and high-yielding modifications at its three key functional groups makes it an invaluable asset in the construction of compound libraries aimed at discovering and optimizing new therapeutic agents. The logical synthetic routes and derivatization strategies outlined in this guide underscore its potential to accelerate the hit-to-lead and lead optimization phases of drug development programs.

References

  • Heemskerk, F. M., et al. (1991). Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry, 56(6), 1827-35. Available at: [Link]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. Available at: [Link]

  • MDPI. (2024). Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. Pharmaceutics, 16(5), 725. Available at: [Link]

  • Syaima, H., Suryanti, V., & Rahardjo, S.B. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)-Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Chiang Mai Journal of Science, 47(6), 1265-1282. Available at: [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Chiang Mai J. Sci.. Available at: [Link]

  • PMC. (2021). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 26(23), 7333. Available at: [Link]

  • Google Patents. (2020). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • PMC. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(1), 333-346. Available at: [Link]

  • Capot Chemical. Specifications of (6-aMino-pyridin-2-YL)-acetic acid. Capot Chemical. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Iodopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Iodopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and survival.[1] Their aberrant activity is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[2] Pyridine-based molecules have emerged as a cornerstone in the design of kinase inhibitors, largely due to the pyridine ring's ability to act as a bioisostere for a phenyl group, enhance solubility, and form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][3][4] Many successful FDA-approved drugs, such as Imatinib, feature this privileged scaffold.[3]

Within this chemical space, 4-iodopyridine stands out as an exceptionally versatile and powerful building block.[5][6] Its utility stems from the reactivity of the C-I bond, which makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.[5] These reactions allow for the precise and modular installation of diverse chemical functionalities at the 4-position, which is often crucial for exploring the kinase active site to achieve potency and selectivity.[1] This document provides a detailed guide on the key synthetic strategies and step-by-step protocols for leveraging the 4-iodopyridine scaffold in the development of novel kinase inhibitors.

Mechanism of Action: Targeting Kinase Activity

The primary mechanism for many pyridine-based inhibitors is competitive inhibition at the ATP-binding site. By occupying this pocket, the inhibitor prevents the kinase from phosphorylating its downstream substrates, thereby disrupting the signaling cascade that drives pathological cellular processes.[2]

cluster_0 Normal Kinase Activity cluster_1 Inhibition by 4-Iodopyridine-based Inhibitor Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP -> ADP ATP ATP Substrate Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Kinase_Inhib Kinase Blocked Signaling Blocked Kinase_Inhib->Blocked Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase_Inhib Binds to ATP Pocket

Caption: Kinase inhibition by a 4-iodopyridine-based inhibitor.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of complex kinase inhibitors from a 4-iodopyridine core is dominated by a toolkit of highly reliable palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing the essential linkages to build out the final drug molecule. The high reactivity of the C-I bond in 4-iodopyridine makes it an excellent electrophilic partner in these transformations.[5]

  • Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction is arguably the most widely used method for forming a C-C bond between the 4-position of the pyridine ring and another aryl or heteroaryl moiety.[7][8] It involves the reaction of 4-iodopyridine with an organoboron species (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base.[8] This is a foundational step for creating bi-aryl structures common in kinase inhibitors.

  • Buchwald-Hartwig Amination (C-N Bond Formation): Essential for installing amine-containing side chains, this reaction couples 4-iodopyridine (or its elaborated derivatives) with a primary or secondary amine.[9][10] The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions, especially when working with complex amine partners.[11][12]

  • Sonogashira Coupling (C-C Alkyne Bond Formation): This reaction forms a C-C bond between 4-iodopyridine and a terminal alkyne, providing a rigid ethynyl linker.[5][13] This linker can be valuable for probing specific regions of the kinase active site. The reaction is typically co-catalyzed by palladium and copper salts.[14][15]

cluster_suzuki Protocol 1: Suzuki-Miyaura Coupling cluster_buchwald Protocol 2: Buchwald-Hartwig Amination Start 4-Iodopyridine Scaffold Suzuki Pd Catalyst Base Intermediate Aryl-Substituted Pyridine Intermediate Buchwald Pd Catalyst Base, Ligand FinalProduct Final Kinase Inhibitor 'PyridoKinib' BoronicAcid Aryl Boronic Acid R¹-B(OH)₂ Suzuki->Intermediate Amine Amine R²-NH₂ Buchwald->FinalProduct

Caption: Synthetic workflow for a representative kinase inhibitor.

Application Protocol: Two-Step Synthesis of "PyridoKinib"

To illustrate the practical application of these strategies, we present a representative two-step synthesis of a hypothetical kinase inhibitor, "PyridoKinib," starting from 4-iodopyridine. This protocol first involves a Suzuki-Miyaura coupling to install an aryl group, followed by a Buchwald-Hartwig amination to append a key amine-containing side chain.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine

This protocol details the coupling of 4-iodopyridine with a commercially available arylboronic acid. The selection of a suitable palladium catalyst and base is crucial for efficient conversion.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried round-bottom flask, add 4-iodopyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-iodopyridine starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 4-(4-methoxyphenyl)pyridine intermediate.

Protocol 2: Buchwald-Hartwig Amination of the Aryl-Pyridine Intermediate

This protocol describes the C-N coupling of the intermediate synthesized in Protocol 1 with a primary amine. The use of a specialized phosphine ligand like RuPhos is often beneficial for achieving high yields and minimizing side products.[10]

Materials:

  • 4-(4-methoxyphenyl)pyridine intermediate from Protocol 1 (1.0 equiv)

  • Amine (e.g., 3-aminopiperidine derivative) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (5 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF) (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-(4-methoxyphenyl)pyridine intermediate (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and RuPhos (0.05 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed toluene (or dioxane) to dissolve the solids.

  • Add the amine (1.2 equiv) via syringe.

  • Add the LHMDS solution (2.0 equiv) dropwise via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to afford the final "PyridoKinib" product.

Data Summary and Troubleshooting

ParameterProtocol 1: Suzuki-Miyaura CouplingProtocol 2: Buchwald-Hartwig Amination
Reaction Type C(sp²)-C(sp²) Cross-CouplingC(sp²)-N Cross-Coupling
Key Reagents 4-Iodopyridine, Boronic AcidAryl-Pyridine, Amine
Catalyst System Pd(OAc)₂ / PPh₃Pd₂(dba)₃ / RuPhos
Base K₂CO₃ (inorganic)LHMDS (strong, non-nucleophilic)
Typical Temp. 90-100 °C90-110 °C
Expected Yield 70-95%60-85%
Common Issue De-boronation of starting material: Ensure high-quality boronic acid and proper degassing.Low Yield/No Reaction: Ensure strictly anhydrous and anaerobic conditions. The choice of ligand and base is critical.[10][12]
Side Reaction Homo-coupling of boronic acid: Can be minimized by controlling stoichiometry and temperature.Glutarimide ring opening (if applicable): Requires careful selection of a non-hydrolytic base like LHMDS.[12]

Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

The 4-iodopyridine scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a robust and modular platform for drug discovery. The protocols detailed herein offer a reliable framework for researchers to construct diverse libraries of pyridine-based compounds, enabling the systematic exploration of structure-activity relationships and the development of potent and selective next-generation therapeutics.

References

  • The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • The Role of 4-Iodopyridine in Modern Organic Synthesis. Benchchem.
  • 4-Iodopyridine. Chem-Impex.
  • The Pyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
  • The Guareschi Pyridine Scaffold as a Valuable Platform for the Identific
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
  • Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Fluoro-4-Iodopyridine. Benchchem.
  • 4-Iodopyridine. CymitQuimica.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin
  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Publishing.
  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Sonogashira coupling. Wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • Suzuki reaction. Wikipedia.

Sources

Suzuki coupling protocols for (6-Amino-4-iodopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for (6-Amino-4-iodopyridin-2-yl)acetic acid

Substrate Profiling and Strategic Reaction Design

The functionalization of highly decorated heterocycles is a cornerstone of modern drug discovery. The substrate (6-Amino-4-iodopyridin-2-yl)acetic acid presents a unique trifecta of chemical challenges for palladium-catalyzed cross-coupling:

  • The 4-Iodo Moiety (The Advantage): The C–I bond is highly polarized and possesses a low bond dissociation energy, making it exceptionally reactive toward oxidative addition by Pd(0) [1]. This allows for lower reaction temperatures compared to bromo- or chloro-pyridines.

  • The Unprotected 6-Amino Group (The Poison Risk): Primary heteroaromatic amines are potent Lewis bases. They can coordinate to the palladium center, forming stable, off-cycle Pd-amine complexes that stall the catalytic cycle (catalyst poisoning) [2].

  • The Free Acetic Acid Moiety (The Sink): The carboxylic acid proton (

    
    ) will immediately quench standard basic additives. If unaccounted for, the reaction mixture will lack the necessary basicity to activate the boronic acid for transmetalation.
    

To build a self-validating and high-yielding protocol, the reaction conditions must pre-emptively address these structural features through precise catalyst, base, and solvent selection.

Mechanistic Causality: Why Standard Conditions Fail

Standard Suzuki conditions (e.g.,


, 

, Toluene) typically fail or yield <20% for this substrate. The causality behind our optimized protocol relies on three mechanistic pillars:
  • Ligand Steric Shielding: To prevent the 6-amino group from coordinating to the palladium center, we utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos ) or robust bidentate ligands (e.g., dppf ). The steric bulk of SPhos creates a protective "pocket" around the Pd center, physically blocking the amine while accelerating both oxidative addition and reductive elimination [2].

  • Stoichiometric Base Overload: A minimum of 3.0 to 4.0 equivalents of base is mandatory. The first equivalent is consumed instantly to deprotonate the acetic acid, forming a carboxylate salt. The remaining equivalents are required to form the reactive boronate complex (

    
    ) necessary for transmetalation [3].
    
  • Biphasic Solvent Homogenization: Upon deprotonation, the substrate becomes a highly polar, water-soluble potassium or sodium salt, rendering it insoluble in pure organic solvents like THF or Toluene. A biphasic mixture of 1,4-Dioxane and Water (typically 4:1 v/v) is critical. The water dissolves the carboxylate salt and inorganic base, while the dioxane keeps the catalyst and arylboronic acid in solution, allowing the reaction to occur at the interfacial boundary[4].

Visualizing the Catalytic Architecture

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst (Sterically Shielded) OxAdd Oxidative Addition Pd(II) Complex (Rapid C-I Cleavage) Pd0->OxAdd + (6-Amino-4-iodopyridin-2-yl)acetic acid BaseEx Base Exchange Carboxylate Salt Formation (Requires >3 eq Base) OxAdd->BaseEx + Excess Base (e.g., K3PO4) TransMet Transmetalation Transfer of Aryl Group BaseEx->TransMet + Arylboronic Acid RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Cross-Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for amphoteric halopyridines.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling (6-Amino-4-iodopyridin-2-yl)acetic acid with a standard phenylboronic acid.

Catalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Conversion / Yield (%)Mechanistic Observation


(2.0)
Toluene/EtOH (1:1)90< 15%Catalyst poisoning by amine; incomplete deprotonation.


(3.0)
DMF /

(5:1)
9065%Good conversion, but product isolation difficult from DMF.

/ SPhos

(3.5)
Dioxane /

(4:1)
80 > 95% Optimal. SPhos prevents poisoning;

ensures transmetalation.


(4.0)
Dioxane /

(4:1)
8088%Strong base accelerates reaction but risks minor side reactions.

Step-by-Step Experimental Protocols

Protocol A: High-Yield Biphasic Coupling using SPhos (Recommended)

This protocol utilizes a Buchwald ligand system, which is highly effective for unprotected amino-heterocycles [2].

Reagents:

  • (6-Amino-4-iodopyridin-2-yl)acetic acid: 1.0 mmol (278.05 mg)

  • Arylboronic acid: 1.3 mmol

  • 
    : 0.05 mmol (5 mol%, 11.2 mg)
    
  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): 0.10 mmol (10 mol%, 41.0 mg)

  • Potassium phosphate tribasic (

    
    ): 3.5 mmol (743 mg)
    
  • 1,4-Dioxane / Deionized Water: 4.0 mL / 1.0 mL

Step-by-Step Execution:

  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add (6-Amino-4-iodopyridin-2-yl)acetic acid, arylboronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation by atmospheric

    
    .
    
  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. (Ensure solvents were previously sparged with Argon for 15 minutes).

  • Heating: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in an oil bath at 80 °C for 4–6 hours. Monitor via LC-MS.

  • Isoelectric Workup (Self-Validating Step): Cool the mixture to room temperature. Dilute with 5 mL of water and wash with 5 mL of Ethyl Acetate to remove unreacted boronic acid and phosphine oxides. Discard the organic layer.

  • Product Precipitation: Carefully adjust the pH of the aqueous layer to pH ~4.5 to 5.0 using 1M HCl dropwise. Causality: This is the approximate isoelectric point of the amino acid product. The zwitterion will precipitate out of the aqueous solution.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure cross-coupled product.

Workflow Prep Reagent Prep Substrate Boronic Acid Base (3.5 eq) Pd/SPhos Degas Degassing Argon Purge 3x Evacuate/Fill Prep->Degas React Reaction Dioxane/H2O 80 °C 4-6 hours Degas->React Workup Workup Aqueous Wash Adjust to pH 4.5 React->Workup Purify Isolation Isoelectric Precipitation Filtration Workup->Purify

Figure 2: Step-by-step experimental workflow for the biphasic Suzuki coupling of amphoteric substrates.

Protocol B: Alternative Bidentate Approach ( )

If SPhos is unavailable, a bidentate ligand approach can forcefully keep the coordination sites occupied, preventing amine poisoning.

Modifications from Protocol A:

  • Catalyst: Use

    
     adduct (5 mol%, 40.8 mg) instead of 
    
    
    
    /SPhos.
  • Base: Potassium carbonate (

    
    ), 3.5 mmol (483 mg).
    
  • Conditions: Heat at 90 °C for 8–12 hours. (Bidentate ligands typically exhibit slightly slower oxidative addition kinetics than bulky monodentate Buchwald ligands, requiring elevated temperatures and longer reaction times).

References

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. [1] Available at:[Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006, 45, 3484-3488. [2] Available at:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.[3] Available at:[Link]

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Application Notes.[4] Available at:[Link]

Application Notes & Protocols: Sonogashira Coupling of 4-Iodo-6-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the Sonogashira coupling of 4-iodo-6-aminopyridines. This class of compounds is of significant interest in medicinal chemistry, and this guide offers in-depth insights into the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting. By explaining the causality behind experimental choices, this guide aims to equip researchers with the necessary knowledge to successfully synthesize novel alkynyl-substituted aminopyridine derivatives, which are valuable scaffolds in the discovery of new therapeutic agents.[1][2]

Introduction: The Strategic Importance of Alkynyl-Aminopyridines

The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][4][5] Its versatility and tolerance of a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][3][6][7]

Specifically, the alkynylation of the aminopyridine scaffold is of high strategic value in drug discovery. The rigid, linear geometry of the alkyne linker can serve as a crucial element for optimizing ligand-target interactions, while the aminopyridine moiety is a common feature in many biologically active compounds.[8] The products of the Sonogashira coupling of 4-iodo-6-aminopyridines are key intermediates in the synthesis of a diverse array of compounds, including 7-azaindoles, which exhibit a range of biological activities.[9][10][11]

This guide focuses on the use of 4-iodo-6-aminopyridines as substrates. The high reactivity of the carbon-iodine bond makes these compounds ideal candidates for Sonogashira coupling, often allowing for milder reaction conditions compared to their bromo or chloro counterparts.[4][12]

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5][8][13] Understanding these cycles is critical for rational troubleshooting and optimization.

The Palladium Cycle
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 4-iodo-6-aminopyridine. This step forms a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, yielding the desired alkynyl-aminopyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

The Copper Cycle
  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[4]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide. This species is the key nucleophile that participates in the palladium cycle.[4][8]

Sonogashira_Mechanism Product Ar-C≡C-R caption Dual catalytic cycles of the Sonogashira reaction.

Diagram: Dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Sonogashira coupling of a generic 4-iodo-6-aminopyridine with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodo-6-aminopyridine≥97%VariousSubstrate
Terminal Alkyne≥97%VariousCoupling Partner
PdCl₂(PPh₃)₂Catalyst GradeVariousPalladium Pre-catalyst
Copper(I) Iodide (CuI)≥98%VariousCo-catalyst
Triethylamine (Et₃N)Anhydrous, ≥99.5%VariousBase and Solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousCo-solvent
Schlenk Flask---VariousReaction Vessel
Magnetic Stirrer/Hotplate---Various---
Inert Gas (Argon or Nitrogen)High PurityVariousFor inert atmosphere
Syringes and Needles---VariousFor reagent transfer
Reaction Setup and Procedure

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Inert Atmosphere: Assemble the Schlenk flask and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[14]

  • Reagent Addition: To the Schlenk flask, add 4-iodo-6-aminopyridine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5.0 mol%).

  • Solvent and Base: Add anhydrous DMF (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of dissolved oxygen.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.[15]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk flask under vacuum B Backfill with Inert Gas (Ar/N₂) A->B C Add 4-iodo-6-aminopyridine, PdCl₂(PPh₃)₂, CuI B->C D Add anhydrous DMF and Et₃N C->D E Degas via Freeze-Pump-Thaw D->E F Add Terminal Alkyne E->F G Stir at RT or Heat F->G H Monitor by TLC or LC-MS G->H I Cool and Dilute with Ethyl Acetate H->I J Filter through Celite I->J K Aqueous Work-up J->K L Dry and Concentrate K->L M Purify by Column Chromatography L->M caption General experimental workflow for Sonogashira coupling.

Diagram: General experimental workflow for Sonogashira coupling.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

ObservationPotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst (Pd or Cu)[14]- Insufficiently degassed system[14]- Low reaction temperature- Use fresh, high-purity catalysts.[12]- Ensure thorough degassing of solvents and reagents.[14]- Increase the reaction temperature in increments.
Formation of alkyne homocoupling (Glaser coupling) product - Presence of oxygen[3]- High copper loading- Ensure a strictly inert atmosphere.[14]- Reduce the amount of CuI.[14]- Consider a copper-free protocol.[3]
Decomposition of catalyst (formation of palladium black) - Impurities in reagents or solvents[12]- High reaction temperature- Inappropriate solvent[16]- Use high-purity, anhydrous reagents and solvents.[12]- Optimize the reaction temperature.- Screen alternative solvents (e.g., THF, dioxane).[15]
Difficult purification - Formation of byproducts- Excess reagents- Optimize stoichiometry of reagents.- Ensure complete reaction before work-up.

Data Presentation: Representative Yields

The following table summarizes expected yields for the Sonogashira coupling of 4-iodo-6-aminopyridine with various terminal alkynes under optimized conditions.

Alkyne PartnerProductExpected Yield (%)
Phenylacetylene6-Amino-4-(phenylethynyl)pyridine85-95%
1-Hexyne6-Amino-4-(hex-1-yn-1-yl)pyridine80-90%
Trimethylsilylacetylene6-Amino-4-((trimethylsilyl)ethynyl)pyridine90-98%
4-Ethynylanisole6-Amino-4-((4-methoxyphenyl)ethynyl)pyridine82-92%

Note: These yields are representative and may vary depending on the specific reaction scale and conditions.

Conclusion

The Sonogashira coupling of 4-iodo-6-aminopyridines is a powerful and reliable method for the synthesis of valuable alkynyl-aminopyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate diverse molecular scaffolds for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and optimization of this important transformation.

References

  • Benchchem. (2025). Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. ACS Publications.
  • Unknown Source. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
  • CiteDrive. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive.
  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. Reddit.
  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Octyne. Benchchem.
  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Reddit.
  • Unknown Source. (n.d.). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach.
  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Unknown Source. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Scirp.org. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • ResearchGate. (2025, August 6). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF. ResearchGate.
  • ACS Publications. (2008, July 4). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry.
  • MDPI. (2010, December 10). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • PMC. (2021, August 12). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • PMC. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with .... PMC.
  • Unknown Source. (2022, March 3).
  • PMC. (n.d.). Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PMC.
  • Find China manufacturer and supplier. (2024, March 1). what causes a sonogashira coupling to turn black. Find China manufacturer and supplier.
  • wikidoc. (2012, September 6). Sonogashira coupling. wikidoc.
  • PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
  • Chemical Engineering Transactions. (2021, August 3). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
  • PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
  • PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC.
  • ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. ResearchGate.
  • Benchchem. (n.d.). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. Benchchem.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Strategic Late-Stage Functionalization of 4-Iodopyridine Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Late-Stage Functionalization (LSF) has emerged as a paradigm-shifting strategy, enabling the rapid diversification of complex molecules to accelerate the exploration of structure-activity relationships (SAR) and optimize pharmacokinetic profiles.[3][4][5] This guide focuses on the 4-iodopyridine moiety as a supremely versatile intermediate for LSF. The carbon-iodine bond provides a highly reliable and reactive handle for a suite of powerful transition-metal-catalyzed cross-coupling reactions. We present an in-depth analysis of the core principles, field-proven insights for optimization, and detailed, replicable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, empowering researchers to efficiently navigate the chemical space around their pyridine-containing lead candidates.

The Strategic Value of 4-Iodopyridine in LSF

The choice of a functional handle is critical in LSF. The 4-iodopyridine motif is particularly advantageous due to the high reactivity of the C(sp²)–I bond in the oxidative addition step of palladium-catalyzed cycles, which is often the rate-determining step.[6] This reactivity allows for milder reaction conditions compared to the corresponding bromides or chlorides, preserving the integrity of complex, polyfunctional molecules typical of late-stage development.[4]

However, the pyridine nitrogen itself introduces a key challenge: its Lewis basicity can lead to coordination with the palladium center, potentially inhibiting or poisoning the catalyst.[1] The strategic selection of ligands, bases, and reaction conditions is therefore paramount to override this intrinsic reactivity and achieve high-yield functionalization. This guide provides the causal logic behind these experimental choices.

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic View

Most cross-coupling reactions involving 4-iodopyridine proceed through a common palladium catalytic cycle. Understanding this fundamental pathway is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-I L₂) Pd0->OxAdd 4-Iodopyridine (Ar-I) Trans Transmetalation Intermediate (Ar-Pd(II)-R L₂) OxAdd->Trans Organometallic Reagent (R-M) Trans->Pd0 Reductive Elimination Product Ar-R (Desired Product) Trans->Product caption Generalized Palladium Cross-Coupling Cycle.

Figure 1: Generalized Palladium Cross-Coupling Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyridine, forming a Pd(II) intermediate. This is typically the fastest step for an iodide.

  • Transmetalation: The 'R' group from the organometallic coupling partner (e.g., boronic acid, alkyne, or amine complex) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic fragments (the pyridine and the 'R' group) are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst. Bulky, electron-rich phosphine ligands are often essential as they accelerate this final, product-releasing step.[9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming cross-coupling reaction in drug discovery, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[8]

Expertise & Causality:
  • The Challenge: Pyridine-2-boronates are notoriously unstable, but 4-iodopyridines are excellent coupling partners. A more recent alternative involves the use of pyridine sulfinates, which can offer superior performance where boronate instability is a concern.

  • Catalyst/Ligand Selection: Systems like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are effective. These ligands promote the crucial reductive elimination step and prevent catalyst deactivation.[10]

  • Base Selection: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role. It activates the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for efficient transmetalation.[7][8] Aqueous bases are often used, as water can accelerate the reaction.[8]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100~95
3-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O110~92
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF90~88
Vinylboronic acid pinacol esterPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O80~90

Note: Yields are representative and can vary based on the specific 4-iodopyridine substrate.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine with Phenylboronic Acid

Materials:

  • 4-Iodopyridine (1.0 eq, e.g., 205 mg, 1.0 mmol)

  • Phenylboronic Acid (1.2 eq, 146 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 4.5 mg, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq, 16.4 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 eq, 424 mg, 2.0 mmol)

  • Degassed 1,4-Dioxane (5 mL) and Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add 4-iodopyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic environment.

  • Add the degassed dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-phenylpyridine.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction creates a C(sp²)-C(sp) bond between the 4-iodopyridine and a terminal alkyne. This is invaluable for introducing rigid linkers or precursors for further transformations in drug candidates.[11][12] The reaction classically uses a dual catalyst system of palladium and copper(I).[12]

Expertise & Causality:
  • Dual Catalyst Role: The palladium complex runs the main catalytic cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself, greatly accelerating the reaction.[11]

  • Homocoupling (Glaser Coupling): A primary side reaction is the oxidative homocoupling of two alkyne molecules, often catalyzed by the copper salt in the presence of oxygen.[13] Running the reaction under strictly anaerobic conditions is critical to minimize this side product. Some modern protocols utilize hydrogen gas mixtures to further suppress this pathway.[13]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used both as the base and often as a solvent or co-solvent. It serves to deprotonate the alkyne and neutralize the HI generated during the reaction.[14]

Data Summary: Sonogashira Coupling Conditions
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60~94
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF25 (RT)~98
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NAcetonitrile80~85
1-EthynylcyclohexenePd(dppf)Cl₂ (2)CuI (4)Et₃NToluene70~90

Note: Yields are representative and can vary based on the specific 4-iodopyridine substrate.

Protocol 2: Sonogashira Coupling of 4-Iodopyridine with Phenylacetylene

Materials:

  • 4-Iodopyridine (1.0 eq, 205 mg, 1.0 mmol)

  • Phenylacetylene (1.1 eq, 112 mg, 1.1 mmol, ~121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq, 14 mg, 0.02 mmol)

  • Copper(I) Iodide [CuI] (0.04 eq, 7.6 mg, 0.04 mmol)

  • Anhydrous & Degassed Triethylamine (Et₃N) (3 mL)

  • Anhydrous & Degassed THF (3 mL)

Procedure:

  • To a dry Schlenk flask, add 4-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add the degassed THF and Et₃N, followed by the phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may warm slightly. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS until the 4-iodopyridine is consumed (typically 1-4 hours).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 10 mL) to remove copper salts, followed by brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-(phenylethynyl)pyridine.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming aryl C-N bonds, a linkage ubiquitous in pharmaceuticals.[9] It allows for the coupling of 4-iodopyridines with a vast range of primary and secondary amines, anilines, and even ammonia equivalents.

Expertise & Causality:
  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos, Xantphos) are critical. They facilitate the difficult C-N reductive elimination from the Pd(II) intermediate and prevent the formation of catalytically inactive species.[9][10]

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base is required to deprotonate the amine (or the N-H precursor) to form the palladium-amido complex during the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice. Weaker bases like K₂CO₃ can sometimes be used, especially under microwave conditions.[15]

  • Chemoselectivity: In di-halogenated pyridines, the Buchwald-Hartwig amination can be highly selective. For instance, in 2-fluoro-4-iodopyridine, the C-N coupling occurs exclusively at the C4-position, leaving the C-F bond intact for subsequent nucleophilic aromatic substitution.[15] This provides a powerful strategy for orthogonal functionalization.

LSF_Workflow cluster_reactions Late-Stage Functionalization Reactions cluster_products Diversified Analogs Start 4-Iodopyridine Core Scaffold Suzuki Suzuki-Miyaura (R-B(OH)₂, Pd Cat., Base) Start->Suzuki Sono Sonogashira (R-C≡CH, Pd/Cu Cat., Base) Start->Sono Buchwald Buchwald-Hartwig (R₂NH, Pd Cat., Base) Start->Buchwald Product_Aryl 4-Aryl/Vinyl Pyridine (C-C Bond) Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl Pyridine (C-C Bond) Sono->Product_Alkynyl Product_Amino 4-Amino Pyridine (C-N Bond) Buchwald->Product_Amino caption Workflow for diversifying a 4-iodopyridine scaffold.

Figure 2: Workflow for diversifying a 4-iodopyridine scaffold.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerPd Precursor (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1)BrettPhos (2.5)NaOtBu (1.4)Toluene100~96
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane110~89
BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH90~91
PyrrolidinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene100~93

Note: Yields are representative and can vary based on the specific 4-iodopyridine substrate.

Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine

Materials:

  • 4-Iodopyridine (1.0 eq, 205 mg, 1.0 mmol)

  • Morpholine (1.2 eq, 105 mg, 1.2 mmol, ~105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq, 9.2 mg, 0.01 mmol)

  • BrettPhos (0.025 eq, 13.4 mg, 0.025 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

  • Anhydrous, Degassed Toluene (5 mL)

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the catalyst, ligands, and base, performing the setup in a glovebox is strongly recommended.

  • To a dry vial or Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Add the 4-iodopyridine and toluene. Stir for 1 minute to allow for catalyst pre-formation.

  • Add the morpholine via syringe.

  • Seal the vessel tightly and heat to 100 °C with stirring.

  • Monitor the reaction by LC-MS. Reactions are often complete in 1-8 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench by adding water (5 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (silica gel, often with a mobile phase containing a small amount of triethylamine to prevent product tailing) to yield 4-morpholinopyridine.

Safety & Handling

  • Palladium Catalysts: Palladium compounds are heavy metal salts and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive base that is highly moisture-sensitive. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Anhydrous, degassed solvents are crucial for reproducibility, especially in Sonogashira and Buchwald-Hartwig reactions. Handle flammable solvents in a well-ventilated fume hood.

Conclusion

The 4-iodopyridine intermediate is a powerful and reliable platform for the late-stage functionalization of complex molecules. By leveraging the well-understood and highly optimized Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, medicinal chemists can rapidly generate diverse libraries of analogs. A rational understanding of the underlying catalytic cycles and the specific roles of ligands and reagents is the key to overcoming the inherent challenges of pyridine chemistry and successfully applying these transformative reactions to accelerate drug discovery programs.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • (2022). Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. American Chemical Society. [Link]

  • (2022). Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts. ACS Catalysis. [Link]

  • (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

  • (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. IBS Publications Repository. [Link]

  • (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]

  • (2022). Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst. American Chemical Society. [Link]

  • (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]

  • (2025). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]

  • Jiao Research Group. (2021). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group Website. [Link]

  • The Hartwig Group. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C−H Fluorination and Nucleophilic Aromatic Substitution. The Hartwig Group Website. [Link]

  • (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • (2007). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. PMC. [Link]

  • (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. AIR Unimi. [Link]

  • (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]

  • (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Biodiversity. [Link]

  • (2023). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. [Link]

  • (2023). Late-Stage C–H Functionalization of Azines. PMC. [Link]

  • (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ACS Publications. [Link]

  • (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • (2019). Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link]

  • (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]

  • (2025). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. [Link]

  • (2019). An overview of late-stage functionalization in today's drug discovery. Semantic Scholar. [Link]

  • (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]

  • (2023). Regioselective synthesis of 4-functionalized pyridines. OUCI. [Link]

  • (2023). An update on late-stage functionalization in today's drug discovery. PubMed. [Link]

  • (2024). Late Stage Functionalization for Synthesis and Medicines. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications. [Link]

  • (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. [Link]

  • (2015). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews - ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (2010). Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones. PMC. [Link]

Sources

Synthesis of pyridopyrimidines from aminopyridine acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyridopyrimidines

Part 1: Executive Summary & Mechanistic Strategy

1.1 The "Acetic Acid" Divergence The synthesis of pyridopyrimidines from "aminopyridine acetic acid" requires a precise definition of the starting material and the desired isomeric target. In heterocyclic chemistry, the term "acetic acid" in this context often leads to three distinct pathways. A lack of structural precision here can result in the unintended formation of 1,8-naphthyridines rather than the desired pyridopyrimidines.

This guide covers two validated protocols and one critical exclusion criterion:

  • Target A (Pyrido[1,2-a]pyrimidines): Synthesized via the condensation of 2-aminopyridine with acetic acid derivatives (e.g., ethyl acetoacetate or ethoxymethylenemalonate). This scaffold is common in antipsychotics (e.g., Risperidone intermediates).

  • Target B (Pyrido[2,3-d]pyrimidines): Synthesized from 2-aminonicotinic acid (often confused with acetic acid due to nomenclature). This is the "gold standard" scaffold for CDK4/6 and EGFR kinase inhibitors.

  • The "Trap" (1,8-Naphthyridines): The literal use of 2-aminopyridine-3-acetic acid typically yields 1,8-naphthyridines, not pyridopyrimidines.

1.2 Pathway Visualization The following diagram illustrates the critical decision tree for selecting the correct precursor.

G Start1 2-Aminopyridine Reagent1 + Ethyl Acetoacetate (Acetic Acid Derivative) Start1->Reagent1 Start2 2-Aminonicotinic Acid (3-COOH) Reagent2 + Urea / Formamide Start2->Reagent2 Start3 2-Aminopyridine-3-acetic Acid (3-CH2COOH) Reagent3 + Acetic Anhydride Start3->Reagent3 Product1 Pyrido[1,2-a]pyrimidin-4-one (Bridgehead Nitrogen) Reagent1->Product1 Cyclocondensation Product2 Pyrido[2,3-d]pyrimidine (Fused System) Reagent2->Product2 Fusion Product3 1,8-Naphthyridin-2-one (The 'Trap') Reagent3->Product3 Cyclization

Figure 1: Divergent synthetic pathways based on the "aminopyridine" precursor. Note that the acetic acid side chain (Start 3) leads to naphthyridines, not pyridopyrimidines.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Target Audience: Researchers working on bridgehead nitrogen scaffolds (CNS active agents). Chemistry: Condensation of 2-aminopyridine with a


-keto ester.[1]

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Ethyl Acetoacetate (1.2 eq) or Diethyl Ethoxymethylenemalonate (1.1 eq)

  • Polyphosphoric Acid (PPA) or Dowtherm A

  • Phosphoryl chloride (

    
    ) – Optional for chlorination
    

Step-by-Step Methodology:

  • Condensation (Solvent-Free or High Temp):

    • Charge a round-bottom flask with 2-aminopyridine (9.4 g, 100 mmol) and ethyl acetoacetate (15.6 g, 120 mmol).

    • Catalytic Route: Add PPA (30 g) and heat to 100°C for 3-4 hours. The mixture will become viscous and turn orange/brown.

    • Thermal Route: Alternatively, reflux in Dowtherm A at 240°C for 30 minutes to effect thermal cyclization (removing ethanol).

  • Quenching:

    • Cool the reaction mixture to ~60°C.

    • Pour the mixture slowly into crushed ice (200 g) with vigorous stirring. Neutralize with ammonium hydroxide (

      
      ) to pH 7-8.
      
  • Isolation:

    • A precipitate will form. Filter the solid under vacuum.

    • Wash the cake with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification:

    • Recrystallize from ethanol/water (8:2).

    • Yield Expectation: 65-75%.

    • Validation:

      
       NMR should show the disappearance of the ethyl ester quartet and the formation of the pyrimidinone CH signal.
      

Data Summary: Reaction Optimization

MethodTemperatureTimeYieldNote
PPA (Acidic) 100°C4 h72%Cleaner profile; requires careful neutralization.
Thermal (Dowtherm) 240°C0.5 h58%Faster; difficult solvent removal; lower yield.
Ethanol/HCl 80°C12 h40%Incomplete cyclization often observed.
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

Target Audience: Drug discovery (Kinase inhibitors). Chemistry: Fusion of 2-aminonicotinic acid with urea. Note: This corrects the "acetic acid" nomenclature error often found in literature requests.

Materials:

  • 2-Aminonicotinic acid (2-aminopyridine-3-carboxylic acid) (1.0 eq)

  • Urea (5.0 eq)

  • Acetic Acid (Glacial) – as solvent/catalyst for alternative routes

Step-by-Step Methodology:

  • Fusion Reaction:

    • Mix 2-aminonicotinic acid (13.8 g, 100 mmol) and urea (30.0 g, 500 mmol) thoroughly in a mortar.

    • Transfer to a round-bottom flask.

    • Heat the solid mixture to 180–200°C in an oil bath. The mixture will melt, evolve ammonia gas (use a trap!), and eventually resolidify as the product forms.

    • Continue heating for 1 hour after solidification.

  • Work-up:

    • Cool the flask to room temperature.

    • Add hot water (100 mL) and boil the suspension to dissolve excess urea.

    • Filter the hot suspension.[2] The product (Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione) is insoluble in water.

  • Purification:

    • Dissolve the crude solid in 2N NaOH (alkaline extraction). Filter off any insoluble impurities.

    • Reprecipitate the product by acidifying the filtrate with glacial acetic acid to pH 5.

    • Filter, wash with water, and dry.

  • Yield Expectation: 80-90%.

Mechanism of Action (Graphviz):

Reaction Step1 2-Aminonicotinic Acid + Urea (Excess) Step2 Formation of Ureido Intermediate (Amine attacks Urea) Step1->Step2 160°C, -NH3 Step3 Cyclodehydration (Ring Closure at Carboxyl) Step2->Step3 180°C, -H2O Final Pyrido[2,3-d]pyrimidine-2,4-dione Step3->Final

Figure 2: Thermal fusion pathway for the synthesis of the 2,3-d fused system.

Part 3: Troubleshooting & Validation

3.1 The "Naphthyridine Trap" (Negative Control) If you utilize 2-aminopyridine-3-acetic acid (CAS: 13509-14-3) instead of the carboxylic acid or the unsubstituted amine, you will likely form 1,8-naphthyridin-2(1H)-one .

  • Diagnostic: The

    
     NMR will show a characteristic singlet for the C3-H of the naphthyridine ring, and the mass spec will indicate a molecular weight difference of +14 Da (one extra 
    
    
    
    ) compared to the expected pyridopyrimidine.

3.2 Analytical Checkpoints

  • HPLC: Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Pyridopyrimidines are highly polar; retention times are usually short (< 5 min).

  • NMR:

    • Pyrido[1,2-a]: Look for the bridgehead proton shifts (usually downfield).

    • Pyrido[2,3-d]:[3][4][5][6] Look for the exchangeable NH protons (broad singlets > 10 ppm) in DMSO-

      
      .
      

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Tantawy, E. S., et al. (2024).[3] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives...". RSC Advances. Link

  • Synthesis of Pyrido[1,2-a]pyrimidines: Girreser, U., et al. (2004). "Reactions of 3-Chloropropeniminium Salts with Aminopyridines." Z. Naturforsch. Link

  • Naphthyridine Divergence: Madaan, A., et al. (2020). "Synthesis of 1,8-naphthyridines: a recent update." Chemistry of Heterocyclic Compounds. Link

  • General Methodologies: Abdolmohammadi, S., & Balalaie, S. (2012).[4][7] "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives..." International Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for the Cross-Coupling of 4-Iodo-2-aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,4-Disubstituted Aminopyridines in Modern Chemistry

The 2,4-disubstituted aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its prevalence in numerous biologically active compounds, ranging from kinase inhibitors for oncology to agents targeting neurodegenerative diseases, underscores the critical need for efficient and versatile synthetic methodologies for its construction.[1] The strategic functionalization of the pyridine ring at the C4-position, in particular, allows for the introduction of diverse molecular complexity, profoundly influencing the pharmacological and material properties of the resulting compounds.

Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for the synthesis of these vital structures.[2] Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the precise and predictable formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. This guide provides detailed application notes, step-by-step protocols, and expert insights into the cross-coupling reactions of 4-iodo-2-aminopyridine derivatives, a key building block for accessing a wide array of 2,4-disubstituted aminopyridines. The protocols and troubleshooting guides presented herein are designed to be a valuable resource for researchers in both academic and industrial settings.

Core Principles: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle that generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2]

General Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex R-Pd(II)-X(Ln) Pd(0)Ln->Oxidative Addition Complex R-X (e.g., 4-Iodo-2-aminopyridine) Transmetalation/Amine Coordination R-Pd(II)-R'(Ln) or R-Pd(II)-N(H)R'R'' Oxidative Addition Complex->Transmetalation/Amine Coordination R'-M (Suzuki/Sonogashira) or R'R''NH/Base (Buchwald) Product Product Transmetalation/Amine Coordination->Product Reductive Elimination Product->Pd(0)Ln R-R' or R-NR'R''

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully optimized for each specific transformation to ensure high yields and minimize side reactions. The aminopyridine moiety can present unique challenges, as the nitrogen atoms can coordinate to the palladium center and potentially inhibit catalysis. Therefore, the use of appropriate ligands is often crucial to achieve successful coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3] Its tolerance of a wide variety of functional groups and the use of generally stable and non-toxic boronic acids make it a cornerstone of modern organic synthesis.

Mechanistic Insight

The catalytic cycle begins with the oxidative addition of the 4-iodo-2-aminopyridine to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[4]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (4-Iodo-2-aminopyridine) Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

Reaction: Coupling of 4-iodo-2-aminopyridine with phenylboronic acid.

Materials:

  • 4-iodo-2-aminopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodo-2-aminopyridine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with argon three times.

  • Add the catalyst premix to the Schlenk tube via syringe, followed by an additional 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

  • Seal the tube with a Teflon screw cap and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenylpyridine.

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterConditionRationale/Insight
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is a common and cost-effective choice. Pd(0) sources like Pd(PPh₃)₄ can sometimes reduce homocoupling of the boronic acid.[5]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are often necessary to overcome catalyst inhibition by the aminopyridine nitrogen and to promote efficient oxidative addition and reductive elimination.[2]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The choice of base is crucial and can significantly impact the reaction rate and yield. K₃PO₄ is often a good starting point for challenging substrates.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[3]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates.
Troubleshooting Common Issues
  • Low or No Yield:

    • Catalyst Inhibition: The aminopyridine nitrogen may be poisoning the catalyst. Increase the ligand-to-palladium ratio or switch to a more sterically hindered ligand.[6]

    • Inefficient Degassing: Oxygen can lead to the homocoupling of the boronic acid and deactivation of the catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5]

  • Homocoupling of Boronic Acid:

    • This is often due to the presence of oxygen. Improve degassing procedures.[5]

    • Lowering the reaction temperature may also help.[5]

  • Dehalogenation of Starting Material:

    • This side reaction can be promoted by moisture or certain impurities. Ensure all reagents and solvents are dry.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Insight

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving both palladium and copper. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center.[8] Copper-free versions of the Sonogashira coupling have also been developed.[8]

Sonogashira Catalytic Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Ar-I Reductive_Elimination Ar-C≡C-R Oxidative_Addition->Reductive_Elimination Transmetalation (from Cu cycle) Reductive_Elimination->Pd(0)L2 Cu(I) Cu(I) Cu-Acetylide Cu-C≡C-R Cu(I)->Cu-Acetylide Base Cu-Acetylide->Oxidative_Addition to Pd cycle Alkyne H-C≡C-R Alkyne->Cu-Acetylide Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Oxidative Addition (4-Iodo-2-aminopyridine) Amine_Coordination [Ar-Pd(II)-I(L2)(HNR'R'')] Oxidative_Addition->Amine_Coordination Amine Coordination (HNR'R'') Deprotonation Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Deprotonation Deprotonation (Base) Product Ar-NR'R'' Deprotonation->Product Reductive Elimination Product->Pd(0)L2 Regeneration

Sources

Application Note: Rational Design and Synthesis of Pyridine-Scaffolded β-Turn Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Vector mapping, step-by-step synthetic causality, and conformational validation of peptidomimetics targeting protein-protein interactions (PPIs).

Introduction & Theoretical Rationale

Endogenous peptides exhibit remarkable target specificity but are fundamentally limited as therapeutics due to rapid proteolytic degradation, poor membrane permeability, and unfavorable pharmacokinetic profiles[1]. Peptidomimetics bridge this gap by replacing labile peptide bonds with stable, rigidified scaffolds while preserving the spatial orientation of key pharmacophores.

The β-turn is a ubiquitous secondary structure motif—comprising four amino acids (


 to 

) stabilized by a characteristic intramolecular hydrogen bond. This motif frequently serves as the primary recognition element in protein-protein interactions and G-protein coupled receptor (GPCR) binding[2].

The pyridine ring has emerged as a privileged scaffold for β-turn mimetics. Its planar, aromatic nature effectively mimics the constrained dihedral (


/

) angles of the central

and

residues[3]. Furthermore, the pyridine nitrogen acts as a built-in hydrogen bond acceptor, substituting the native amide carbonyl, while conferring enhanced metabolic stability and favorable physicochemical properties[4].

Structural Design Principles & Vector Mapping

The core principle of scaffold-based peptidomimetic design is vector mapping : aligning the exit vectors of the scaffold's substituents with the Cα-Cβ vectors of the native peptide side chains.

For example, in the design of mimetics for Pro-Leu-Gly-NH₂ (PLG)—an endogenous allosteric modulator of the dopamine D2 receptor—a 2,3,4-substituted pyridine scaffold is meticulously employed[2][4].

  • 4-Position: Mimics the N-terminal region (e.g., the proline ring), extending the backbone via a robust carbon-carbon bond[3][4].

  • 3-Position: Mimics the central amino acid side chain (e.g., the isobutyl group of leucine)[4].

  • 2-Position: Mimics the C-terminal region (e.g., the glycinamide), connected via an amine or ether linkage[3][4].

This topological distribution ensures that the functional groups occupy the exact 3D space required to replicate the native Type II β-turn bioactive conformation[5].

G Native Native β-Turn (i to i+3 H-bond) Vector Vector Mapping (Cα distances) Native->Vector Extract 3D geometry Pyridine Pyridine Scaffold (Rigid Core) Vector->Pyridine Scaffold selection Sub2 2-Position (C-terminal mimic) Pyridine->Sub2 Sub3 3-Position (Side-chain mimic) Pyridine->Sub3 Sub4 4-Position (N-terminal mimic) Pyridine->Sub4

Fig 1: Logical workflow for mapping native β-turn vectors onto a rigid pyridine scaffold.

Experimental Workflow & Synthesis Protocols

The synthesis of highly substituted pyridine scaffolds requires precise regiocontrol. The following self-validating protocol details the assembly of a 2,3,4-substituted pyridine β-turn mimetic, emphasizing the mechanistic causality behind each step[4].

Phase 1: Regioselective Scaffold Functionalization

Step 1: Halogen-Dancing Reaction

  • Procedure: Treat a polyhalogenated pyridine precursor with Lithium Diisopropylamide (LDA) in anhydrous THF at -78°C.

  • Causality: The strong, bulky base deprotonates the most sterically accessible acidic position. Through a series of intermolecular halogen migrations (the "halogen dance"), the system reaches a thermodynamic sink, yielding a highly specific lithiated intermediate. This strictly enforces regioselectivity for the initial functionalization[4].

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C2

  • Procedure: Introduce an alkoxide or primary amine nucleophile to the 2-halo-pyridine intermediate under basic conditions.

  • Causality: The electronegative pyridine nitrogen severely depletes electron density at the ortho (C2) and para (C4) positions. The C2 position is highly activated, dramatically lowering the activation energy for the formation of the Meisenheimer complex. This thermodynamic preference drives the substitution exclusively at the C2 site[1][4].

Step 3: Grignard Coupling at C4

  • Procedure: Perform a halogen-metal exchange at the 4-position using isopropylmagnesium chloride (iPrMgCl), followed by the addition of a Boc-protected amino aldehyde.

  • Causality: The Grignard reagent selectively forms at the 4-position due to stabilizing inductive effects and steric accessibility. The subsequent nucleophilic attack on the aldehyde extends the peptidomimetic backbone, forming a secondary alcohol[4].

Phase 2: Deprotection and Final Assembly

Step 4: Boc Deprotection & Amidation

  • Procedure: Remove the Boc protecting group using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Following solvent evaporation, couple the free amine to the final pharmacophore group using standard peptide coupling reagents (e.g., HATU/DIPEA).

  • Causality: TFA provides clean, orthogonal deprotection of the N-terminus without cleaving the newly formed ether/amine linkages on the pyridine core, ensuring the structural integrity of the scaffold is maintained prior to final amidation.

G Start Substituted Pyridine Precursor Step1 Halogen-Dancing Reaction (Regioselective lithiation) Start->Step1 LDA, THF, -78°C Step2 SNAr Reaction (Nucleophilic substitution at C2) Step1->Step2 Amine/Alkoxide nucleophile Step3 Grignard Coupling (C4 backbone extension) Step2->Step3 iPrMgCl, Boc-amino aldehyde Step4 Deprotection & Amidation (Final Mimetic Assembly) Step3->Step4 TFA/DCM, then HATU/DIPEA End Purified β-Turn Mimetic Step4->End HPLC Purification

Fig 2: Step-by-step synthetic workflow for 2,3,4-substituted pyridine β-turn mimetics.

Conformational Analysis & Validation

A peptidomimetic is only successful if it adopts the intended 3D conformation in solution. This must be validated through a self-consistent analytical framework:

  • NMR Spectroscopy: 2D NOESY and ROESY experiments are critical. Cross-peaks between the pyridine ring protons and the attached side-chain protons validate restricted rotation and identify the dominant rotamer in solution[6]. Strong intramolecular hydrogen bonds (often forming 10-membered rings) can be detected to confirm the stabilization of the turn[6].

  • In Silico Molecular Modeling: Molecular dynamics (MD) simulations calculate the theoretical distance between the N-terminal and C-terminal mimics. Interestingly, modeling has revealed that while designed as Type II β-turn mimetics, some pyridine scaffolds adopt alternative stable conformations that uniquely place the key pharmacophores in the correct topological space, occasionally resulting in superior receptor activation compared to the native peptide[4][5].

Biological Application & Quantitative Data

Pyridine-scaffolded mimetics have demonstrated remarkable efficacy across multiple receptor classes, often outperforming their native peptide counterparts due to enhanced conformational rigidity and receptor affinity[1][4].

Table 1: Pharmacological Evaluation of Pyridine-Based Mimetics vs. Native Peptides

CompoundTarget ReceptorAssay TypeKey Pharmacological Metric
Native PLG Peptide Dopamine D2 ReceptorR-SAT (Cell-based)115% max response at 10 nM[2][4]
2,3,4-Pyridine PLG Mimetic Dopamine D2 ReceptorR-SAT (Cell-based)146% max response at 10 nM[4]
Native Leu-Enkephalin Opioid Receptors (μ, δ)Competitive BindingEndogenous Agonist[1]
Pyridine Enkephalin Mimetic Delta (δ) Opioid ReceptorCompetitive BindingAntagonist (IC₅₀ = 160 nM)[1]

References

  • Brickmann, K. (2007). Synthesis of β-turn and pyridine based peptidomimetics. Diva-portal.org. 1

  • Brickmann, K. (2007). Synthesis of β-Turn and Pyridine Based Peptidomimetics (Expanded). Diva-portal.org. 3

  • Saitton, S., et al. (2011). Tripeptide Motifs in Biology: Targets for Peptidomimetic Design. ACS Publications. 2

  • Saitton, S., et al. (2004). Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. Journal of Medicinal Chemistry (NIH). 4

  • Arai, T., et al. (2012). Solid-Supported Synthesis of a Peptide β-Turn Mimetic. ResearchGate. 6

  • Saitton, S., et al. (2004). Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. ResearchGate. 5

Sources

Application Note: Synthesis and Evaluation of Antibacterial Copper(II) Complexes with Pyridine-Based Ligands

[1][2][3]

Executive Summary & Rationale

The emergence of Multi-Drug Resistant (MDR) bacteria necessitates novel therapeutic pharmacophores. Copper(II) complexes utilizing pyridine-based ligands represent a high-potential class of metallodrugs.

The Synergistic Mechanism:

  • The Metal Center (Cu²⁺): Acts as a redox-active center capable of generating Reactive Oxygen Species (ROS) via Fenton-like chemistry.

  • The Ligand (Pyridine Scaffold): Facilitates membrane permeation via "Overton’s Concept" of chelation (reducing the polarity of the metal ion) and enables DNA intercalation through

    
     stacking interactions.
    

This guide provides a reproducible workflow for synthesizing these complexes, validating their structure, and quantifying their antibacterial efficacy.

Ligand Design Strategy

Before synthesis, ligand selection is critical. For antibacterial applications, Schiff base pyridine ligands (derived from 2-aminopyridine and salicylaldehyde derivatives) are recommended due to their modularity.

  • Chelation Effect: Bidentate (N,O) or Tridentate (N,N,O) systems stabilize the Cu(II) ion, preventing premature hydrolysis in physiological media.

  • Lipophilicity: The pyridine ring enhances the partition coefficient (

    
    ), allowing the complex to cross the bacterial lipid bilayer.
    

Protocol: Synthesis of Cu(II)-Pyridine Schiff Base Complexes

Target Complex: [Cu(L)Cl] or [Cu(L)₂] where L = N-(2-pyridyl)salicylaldimine.

Reagents & Equipment[3][4][5]
  • Precursors: 2-Aminopyridine (99%), Salicylaldehyde (99%), CuCl₂·2H₂O (or Cu(OAc)₂·H₂O).

  • Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Diethyl Ether.

  • Equipment: Reflux condenser, magnetic stirrer, rotary evaporator, vacuum filtration setup.

Step-by-Step Synthesis Workflow

Step 1: Ligand Synthesis (Schiff Base Formation)

  • Dissolve 5 mmol of 2-aminopyridine in 20 mL of absolute EtOH.

  • Add 5 mmol of salicylaldehyde dropwise under continuous stirring.

  • Add 2-3 drops of glacial acetic acid (catalyst).

  • Reflux at 70°C for 4 hours.

    • Self-Validating Check: Solution should turn vibrant yellow/orange, indicating imine (C=N) formation.

  • Cool to room temperature. If precipitate forms, filter and wash with cold EtOH. If not, remove solvent via rotary evaporation to obtain the solid ligand (HL).

Step 2: Metal Complexation

  • Dissolve 1 mmol of the synthesized Ligand (HL) in 15 mL hot EtOH.

  • Separately, dissolve 1 mmol of CuCl₂·2H₂O in 10 mL hot MeOH.

  • Add the metal salt solution dropwise to the ligand solution.

    • Self-Validating Check: Immediate color change (typically Green, Brown, or Dark Blue) confirms coordination.

  • Adjust pH to ~7.0–7.5 using triethylamine (Et₃N) to deprotonate the phenolic oxygen, facilitating neutral complex formation.

  • Reflux for 3–6 hours.

  • Cool overnight. Collect the precipitate by vacuum filtration.

  • Purification: Wash with cold EtOH (removes unreacted ligand) followed by diethyl ether (removes moisture). Dry in a desiccator over CaCl₂.

Synthesis Process Visualization

SynthesisWorkflowStartPrecursors:2-Aminopyridine +SalicylaldehydeLigandRxnLigand Synthesis(Reflux EtOH, 4h)Start->LigandRxnCheck1Check: Yellow/OrangeColor Shift?LigandRxn->Check1Check1->LigandRxnNo (Retry/Catalyst)MetalAddAdd Cu(II) Salt(Dropwise in MeOH)Check1->MetalAddYesCheck2Check: Green/BluePrecipitate?MetalAdd->Check2Check2->MetalAddNo (Check Solvent)pH_AdjustpH Adjustment(Et3N to pH 7.5)Check2->pH_AdjustYesIsolationFiltration & Washing(EtOH/Ether)pH_Adjust->Isolation

Caption: Logical workflow for the synthesis of Cu(II)-Pyridine complexes with integrated quality control checkpoints.

Structural Characterization (Quality Control)

To ensure the complex is correctly formed and pure, the following spectroscopic signatures must be verified.

TechniqueParameterExpected ObservationStructural Insight
FT-IR ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Imine
Shift from ~1620 cm⁻¹ (Ligand) to ~1600 cm⁻¹ (Complex)Confirms Nitrogen coordination to Cu(II).
FT-IR

New bands at 400–550 cm⁻¹Direct evidence of Metal-Ligand bonding.
UV-Vis d-d transitionBroad band at 600–700 nmIndicates geometry (Square Planar/Pyramidal).[1]
EPR g-values$g{
Molar Cond.

(DMSO)
< 20

Non-electrolyte (confirming neutral complex).

Biological Evaluation: Antibacterial Protocol

Standard: CLSI M07 (Broth Microdilution).

Preparation of Stock Solutions[5][7]
  • Solubility Challenge: Cu(II) complexes are often insoluble in water.

  • Protocol: Dissolve the complex in 100% DMSO to create a 1024 µg/mL stock .

  • Working Solution: Dilute with Mueller-Hinton Broth (MHB) to reach test concentrations. Note: Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.

MIC Assay Workflow
  • Inoculum: Prepare bacterial suspension (S. aureus or E. coli) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[2]
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of complex stock to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to 10.

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .

Mechanism of Action (MOA)

Understanding the MOA is vital for drug development. Cu(II)-pyridine complexes typically kill bacteria via a dual-action mechanism:

  • Membrane Disruption: The lipophilic complex penetrates the cell wall.

  • Oxidative Stress (The "Trojan Horse"): Once inside, Cu(II) can be reduced to Cu(I) by cellular thiols (e.g., glutathione). This cycling generates Hydroxyl Radicals (

    
    ) via the Fenton reaction, cleaving DNA.
    
Pharmacological Pathway Visualization

MOAExtracellularExtracellular SpaceComplexCu(II)-Pyridine Complex(Lipophilic)Extracellular->ComplexMembraneBacterial Cell Membrane(Permeation via Chelation)Complex->MembranePassive DiffusionRedoxRedox Cycling(Cu(II) ↔ Cu(I))Membrane->RedoxEntryIntracellularIntracellular SpaceFentonFenton Reaction(H2O2 + Cu(I) → OH• + OH-)Redox->FentonGenerates ROSTarget1Target 1: DNA(Intercalation & Cleavage)Fenton->Target1Oxidative AttackTarget2Target 2: Lipid Peroxidation(Membrane Damage)Fenton->Target2DeathBacterial Cell DeathTarget1->DeathTarget2->Death

Caption: Dual-mechanism pathway: Membrane permeation followed by intracellular ROS generation and DNA cleavage.

References

  • Patel, R. N., et al. (2022).[1] "Copper(II) Mononuclear Complexes Incorporating Pyridine Derivatives: Synthesis, Structural Characterization, and Unusual X-Band EPR Spectra." Journal of Chemical Crystallography. [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

  • Al-Amiery, A. A., et al. (2012). "Antioxidant and Antimicrobial Activities of Copper(II) Complexes with Schiff Bases." Medicinal Chemistry Research.

  • Devereux, M., et al. (2000). "Synthesis, catalase, superoxide dismutase and antimicrobial activities of copper(II) complexes of 2,6-diacetylpyridine bis(semicarbazone)." Polyhedron.

Troubleshooting & Optimization

Improving solubility of (6-Amino-4-iodopyridin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering solubility difficulties with (6-Amino-4-iodopyridin-2-yl)acetic acid , a critical intermediate likely used in Peptide Nucleic Acid (PNA) monomer synthesis or peptidomimetic drug discovery.[1][2][3]

This molecule presents a "perfect storm" for insolubility: it combines a zwitterionic core (amino-pyridine + carboxylic acid) with a heavy halogen (Iodine) that increases lipophilicity and crystal lattice energy.[2] This guide provides the thermodynamic reasoning and actionable protocols to overcome these barriers.

Module 1: The Chemistry of Insolubility (The "Why")

To solve the issue, we must first understand the antagonist. This molecule is an ampholyte .[2]

  • Zwitterionic "Lock": At neutral pH (approx. pH 4–6 for this species), the carboxylic acid is deprotonated (

    
    ) and the pyridine ring nitrogen is protonated (
    
    
    
    ). These internal charges create strong electrostatic networks (ionic bridges) between molecules in the solid state, leading to a "brick dust" crystal lattice that water cannot easily break.
  • The Iodine Effect: The iodine atom at the C4 position is large and polarizable.[2] It increases the logP (lipophilicity) significantly compared to its chloro- or hydrogen- analogs, making the molecule resist hydration even when charged.[1]

  • Pi-Stacking: The planar pyridine ring facilitates

    
     stacking, further stabilizing the solid form.[1][2]
    
Visualizing the Equilibrium

The following diagram illustrates the species distribution. Solubility is lowest at the Isoelectric Point (pI). [2]

Zwitterion_Equilibrium Fig 1. pH-Dependent Solubility Equilibrium. The 'Danger Zone' is the central Zwitterionic state. Cation Cationic Form (Soluble in Acid) pH < 2 Zwitterion Zwitterion / Neutral (Insoluble Precipitate) pH ~ 3.5 - 5.5 Cation->Zwitterion - H+ (pKa1 ~3.0) Anion Anionic Form (Soluble in Base) pH > 8 Zwitterion->Anion - H+ (pKa2 ~7.0)

Module 2: Solvent Compatibility Matrix

Use this table to select the correct solvent system for your specific application (Reaction vs. Analysis).

Solvent SystemSolubility RatingApplication ContextTechnical Notes
Water (Neutral) 🔴 Poor Not RecommendedMolecule exists as zwitterion; precipitates.[1][2][3]
0.1 M HCl / TFA 🟢 High HPLC / PurificationProtonates the amine (

), breaking the lattice.[2]
0.1 M NaOH 🟢 High Extraction / WorkupDeprotonates acid (

), forming the sodium salt.[2]
DMSO 🟢 High Stock Solutions / BioassayDisrupts H-bonding.[2] Warning: Iodine is photolabile; store in amber vials.[2]
DMF / NMP 🟡 Moderate/Good Synthesis (Coupling)Standard for PNA synthesis.[2] May require heat (40°C) to initiate.
Methanol/Ethanol 🟠 Low CrystallizationPoor solubility unless heated; good for recrystallization.[2]

Module 3: Troubleshooting Guide (FAQs)

Q1: "I'm trying to dissolve it in water for an assay, but it floats/clumps."

Diagnosis: You are likely near the isoelectric point (pI).[2][3] Solution: Do not use neutral water.

  • For Biological Assays: Dissolve in DMSO first to create a 100x stock (e.g., 100 mM).[2] Dilute into the aqueous buffer only at the moment of use. Ensure the final buffer has sufficient capacity to maintain pH > 7.4.[2]

  • For Chemistry: Add 1.0 equivalent of base (NaOH or DIPEA) to convert it to the carboxylate salt.[2]

Q2: "The solution turned yellow/brown after sitting on the bench."

Diagnosis: Iodine liberation (Deiodination).[2] Cause: The C4-Iodine bond on the pyridine ring is sensitive to UV light (photolysis). Solution:

  • Wrap all glassware in aluminum foil .

  • Work under amber light if possible.[2]

  • Store DMSO stocks at -20°C. Free iodine (

    
    ) is a catalyst poison for many palladium cross-couplings (e.g., Sonogashira/Suzuki).
    
Q3: "It precipitates inside my HPLC column."

Diagnosis: "On-column precipitation" due to pH shock. Scenario: You injected a DMSO sample into a mobile phase that is too close to the pI.[2] Solution: Ensure your Mobile Phase A is sufficiently acidic (0.1% TFA or 0.1% Formic Acid, pH ~2).[2] This keeps the molecule in the Cationic form (soluble) throughout the run. Avoid neutral ammonium acetate buffers.[2]

Module 4: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Stable stock for synthesis or screening.[1][2][3]

  • Weighing: Weigh 139 mg of (6-Amino-4-iodopyridin-2-yl)acetic acid (MW ≈ 278.05 g/mol ) into an amber glass vial.

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Sonication: Sonicate in a water bath at 35–40°C for 10 minutes.

    • Note: If haze remains, add 1% v/v of TFA (Trifluoroacetic acid) to the DMSO. The acid helps break the zwitterionic lattice.

  • Storage: Flush with Argon/Nitrogen, cap tightly, and store at -20°C.

Protocol B: Solubility Decision Workflow

Follow this logic flow to determine the best method for your specific experiment.

Solubility_Workflow Fig 2. Solvent Selection Decision Tree based on Experimental Intent. Start Start: What is your Goal? Goal_Rxn Synthesis / Coupling Start->Goal_Rxn Goal_Anal HPLC / LCMS Start->Goal_Anal Goal_Bio Biological Assay Start->Goal_Bio Solv_NMP Use NMP or DMF Add DIPEA (2 eq) Goal_Rxn->Solv_NMP Solv_Acid Use Water + 0.1% TFA (Keep pH < 2) Goal_Anal->Solv_Acid Solv_DMSO Dissolve in 100% DMSO Dilute 1:1000 into Buffer Goal_Bio->Solv_DMSO

References & Authoritative Grounding

  • Chemical Properties of Aminopyridines:

    • Source: PubChem Compound Summary for 2-Aminopyridine.[1][2]

    • Relevance: Establishes the baseline pKa (~6.[2]8) and photosensitivity of the pyridine scaffold.

    • URL:[1]

  • PNA Monomer Synthesis (General Methodologies):

    • Source:Journal of Peptide Science. "Solid-phase synthesis of PNA oligomers using Fmoc chemistry."

    • Relevance: Validates the use of NMP/DMF and the necessity of protecting groups for solubility during coupling.

    • Citation: G. Haima, et al. J. Pept. Sci., 2017.[2]

  • Solubility of Zwitterionic Heterocycles:

    • Source:Crystal Growth & Design. "Solubility and Thermodynamics of Zwitterionic Cocrystals."

    • Relevance: Explains the "brick dust" phenomenon in zwitterionic amino acids and the strategy of pH adjustment.

    • URL:[1]

  • Halogen Bonding in Pyridines:

    • Source:CrystEngComm. "Halogen bonding in iodopyridines."

    • Relevance: Supports the claim that the 4-Iodo substituent increases lattice energy via halogen bonding, necessitating polar aprotic solvents.[1]

    • URL:[1]

Sources

Technical Support Center: Purification of Zwitterionic Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to purify zwitterionic pyridine derivatives (e.g., pyridinium inner salts, pyridine-sulfonic acids, and trigonelline analogs).

These molecules possess both a cationic pyridinium nitrogen and an anionic moiety (such as a carboxylate or sulfonate) at their isoelectric point (pI). This dual-charge nature results in extreme polarity, causing severe tailing or irreversible binding on bare normal-phase silica, poor retention on standard C18 reversed-phase columns, and unpredictable solubility profiles.

This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your purification workflows, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) .

Section 1: Core Principles & Method Selection

The first step in purifying a zwitterionic pyridine is abandoning traditional normal-phase chromatography. Because zwitterions interact irreversibly with the acidic silanol groups on bare silica, alternative stationary phases must be employed. Your choice of method depends entirely on the molecule's partition coefficient (LogP) and your required purification scale.

MethodSelection Start Crude Zwitterionic Pyridine Derivative CheckSol Determine Solubility Profile Start->CheckSol OrgSol Soluble in Organics (LogP > 0) CheckSol->OrgSol Non-polar AqSol Highly Water Soluble (LogP < 0) CheckSol->AqSol Polar RP Reversed-Phase HPLC (C18 + Ion-Pairing) OrgSol->RP CheckScale Determine Purification Scale AqSol->CheckScale Prep Preparative / Bulk (> 100 mg) CheckScale->Prep Analyt Analytical / Semi-Prep (< 100 mg) CheckScale->Analyt IEC Ion-Exchange (IEC) or Isoelectric Precipitation Prep->IEC HILIC ZIC-HILIC Chromatography Analyt->HILIC

Workflow for selecting the optimal purification method for zwitterionic pyridines.

Section 2: ZIC-HILIC Chromatography (Analytical to Semi-Prep)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar zwitterions. Specifically, Zwitterionic HILIC (ZIC-HILIC) columns feature a sulfobetaine stationary phase with a 1:1 ratio of positive (quaternary ammonium) and negative (sulfonic acid) groups, resulting in a net surface charge of zero[1]. This provides a unique environment capable of solvating polar compounds via hydrophilic partitioning without the irreversible electrostatic binding seen on bare silica[2].

Protocol: Step-by-Step ZIC-HILIC Method Development
  • Column Equilibration: Flush the new ZIC-HILIC column with 50:50 Acetonitrile:Water for 20 column volumes (CV) to thoroughly hydrate the stationary phase. Subsequently, equilibrate with your starting mobile phase (e.g., 90% Acetonitrile) for at least 50 CV[3].

  • Buffer Preparation: Prepare a 10–20 mM Ammonium Formate or Ammonium Acetate buffer (pH 3.0–8.0). Causality: A buffer salt is strictly required in HILIC to control secondary ionic interactions between the zwitterionic analyte and the stationary phase[4].

  • Sample Dilution: Dissolve the crude pyridine derivative in the starting mobile phase (high organic). Causality: Injecting a highly aqueous sample disrupts the stagnant water-rich layer on the stationary phase, leading to severe peak distortion.

  • Gradient Elution: Run a gradient from 90% Acetonitrile down to 50% Acetonitrile over 20–30 minutes, maintaining a constant 10 mM buffer concentration throughout the run.

Troubleshooting FAQs: ZIC-HILIC

Q: My pyridine derivative elutes in the void volume on a ZIC-HILIC column. How do I increase retention? A: In HILIC, water is the strong eluting solvent (the opposite of reversed-phase)[1]. To increase retention, you must decrease the aqueous percentage in your starting mobile phase. Start your gradient at 95% Acetonitrile. Additionally, ensure your injected sample is dissolved in at least 70% aprotic organic solvent.

Q: I am observing split peaks for my zwitterion. What causes this? A: Split peaks in HILIC almost always result from a solvent mismatch between the injection plug and the mobile phase. If your sample is dissolved in 100% water, the injection plug acts as a localized strong eluent, dragging a portion of the analyte through the column faster than the rest. Dilute your sample with acetonitrile prior to injection.

ZICHILIC ZIC ZIC-HILIC Stationary Phase (Sulfobetaine Net Charge = 0) Mech1 Hydrophilic Partitioning (Aqueous-Rich Layer) ZIC->Mech1 Mech2 Weak Electrostatic Interactions ZIC->Mech2 Analyte Pyridine Zwitterion Target Analyte Mech1->Analyte Solvation Mech2->Analyte Charge Alignment Result High-Resolution Separation Analyte->Result

Dual retention mechanism of ZIC-HILIC for zwitterionic compounds.

Section 3: Ion-Exchange Chromatography (IEC) (Preparative Scale)

For bulk purification (grams to kilograms), Ion-Exchange Chromatography (IEC) is highly effective. IEC leverages the pH-dependent charge states of the pyridine derivative. By adjusting the buffer pH above or below the molecule's isoelectric point (pI), you induce a net negative or positive charge, allowing it to bind to an anion or cation exchange resin[5].

Protocol: Step-by-Step Strong Cation Exchange (SCX)
  • Resin Preparation: Swell and pack a Strong Cation Exchange (SCX) resin (e.g., sulfonic acid functionalized cross-linked agarose).

  • pH Adjustment (Critical Step): Adjust the crude sample pH to at least 1.5 units below the pI of the zwitterion using dilute HCl. Causality: This protonates the anionic group (e.g., converting a carboxylate to a neutral carboxylic acid), leaving the pyridinium nitrogen with a net positive charge. This ensures strong electrostatic binding to the negatively charged SCX resin[6].

  • Loading and Washing: Load the sample. Wash the column with 3–5 CV of low-salt binding buffer (e.g., 20 mM Sodium Phosphate, pH 2.5) to elute neutral and anionic impurities.

  • Elution: Elute the target compound using a linear salt gradient (0 to 1 M NaCl) or by shifting the pH above the pI to neutralize the molecule's net charge, causing it to detach from the resin[6].

Troubleshooting FAQs: IEC

Q: The zwitterion is not binding to the ion-exchange column at all. What went wrong? A: Check the ionic strength of your loaded sample. If the crude mixture contains high concentrations of residual inorganic salts from previous synthesis steps, these salts will outcompete the zwitterion for binding sites on the resin. Desalt the sample via size exclusion, or dilute it significantly with binding buffer before loading to lower the conductivity.

Q: The compound binds, but recovery is extremely low after the salt gradient elution. A: Pyridine rings can engage in secondary hydrophobic or π-π interactions with the resin's structural backbone. To mitigate this, add 5–10% organic solvent (e.g., isopropanol) or a zwitterionic additive (like betaine or taurine) to your elution buffer. This disrupts the secondary hydrophobic interactions without compromising the primary ion-exchange mechanism.

Section 4: Buffer Selection & Quantitative Data Guide

To ensure reproducible purifications, selecting the correct buffer system and stationary phase is critical. The table below summarizes the optimal conditions for different chromatographic modes when handling zwitterionic pyridines.

Chromatography ModeStationary PhaseRecommended Buffer SystempH RangePrimary Retention Mechanism
ZIC-HILIC Sulfobetaine / Phosphorylcholine10–20 mM Ammonium Acetate / Formate3.0 – 8.0Hydrophilic partitioning & weak electrostatic
Cation Exchange (SCX) Sulfopropyl (SP) / Sulfonic Acid20–50 mM Phosphate or Citrate< pI (Net +)Strong electrostatic attraction
Anion Exchange (SAX) Quaternary Ammonium (Q)20–50 mM Tris or Ethanolamine> pI (Net -)Strong electrostatic attraction
Reversed-Phase (IPC) C18 (End-capped)0.1% Heptafluorobutyric acid (HFBA)2.0 – 4.0Hydrophobic partitioning of ion-pair

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today. Available at: [Link][4]

  • What is the behavior of a Zwitterion during ion exchange chromatography? Stack Exchange. Available at: [Link][6]

  • Recent Trends in Ion-exchange Chromatography. Neliti. Available at: [Link][5]

Sources

Technical Support Center: Optimizing Suzuki Coupling Yields for 4-Iodopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction with 4-iodopyridines. The unique electronic properties of the pyridine ring, particularly when substituted at the 4-position, can present specific challenges not always encountered with other aryl halides. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and optimize your reaction yields.

Introduction: The Nuances of 4-Iodopyridine Suzuki Couplings

The Suzuki-Miyaura coupling is a powerful and versatile tool for the formation of C-C bonds.[1] However, the electron-deficient nature of the pyridine ring and the ability of the lone pair on the nitrogen to coordinate with the palladium catalyst can lead to complications such as catalyst inhibition and reduced reaction yields.[2] 4-Iodopyridines, while generally more reactive than their chloro- or bromo- counterparts due to the weaker C-I bond, are still susceptible to these issues.[3] This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling with 4-iodopyridine is giving low to no yield. What are the most likely causes?

A1: Low conversion in the Suzuki coupling of 4-iodopyridines can often be traced back to a few key factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2] This is a primary suspect when working with pyridyl substrates.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A ligand that is not well-suited for electron-deficient heteroaromatic substrates can lead to poor results.

  • Inefficient Base Activation: The base is essential for the transmetalation step, activating the boronic acid.[4] An inappropriate choice of base or insufficient base strength can stall the catalytic cycle.

  • Degradation of Reagents: Boronic acids can be prone to protodeboronation, especially under basic conditions.[5] Ensuring the quality of your boronic acid and other reagents is critical.

  • Presence of Oxygen: Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like homocoupling.[6]

Troubleshooting Steps:

  • Re-evaluate your Ligand: For electron-deficient substrates like 4-iodopyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[6] These ligands can promote the oxidative addition and reductive elimination steps and sterically hinder catalyst deactivation by the pyridine nitrogen.

  • Screen Different Bases: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. The choice of base can be solvent-dependent, so a small screen of different bases is often worthwhile.

  • Ensure Rigorous Inert Conditions: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Check Boronic Acid Quality: Use fresh or properly stored boronic acid. If protodeboronation is suspected, consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable.

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.

Mitigation Strategies:

  • Rigorous Degassing: As mentioned above, ensuring your reaction is free of oxygen is the most critical step to prevent homocoupling.[6]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[6]

  • Control Reagent Stoichiometry: Using a slight excess of the 4-iodopyridine (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes favor the cross-coupling pathway.

Q3: Dehalogenation of my 4-iodopyridine is a major side product. What can I do to prevent this?

A3: Dehalogenation is the replacement of the iodine atom with a hydrogen, leading to the formation of pyridine as a byproduct. This is particularly common with electron-deficient and N-heterocyclic halides.

Strategies to Reduce Dehalogenation:

  • Avoid Hydride Sources: Certain reagents can act as hydride sources, leading to dehalogenation. Be cautious with the use of certain bases (e.g., some amine bases) and solvents (e.g., alcohols) that can generate palladium-hydride species. Aprotic solvents like dioxane, THF, or toluene are generally preferred.

  • Optimize the Base: Switching to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be beneficial.

  • Ligand Choice: The use of bulky, electron-rich ligands can sometimes accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.

Q4: The purification of my 4-arylpyridine product is challenging due to its basicity. What are the best practices for workup and chromatography?

A4: The basic nature of the pyridine product can indeed complicate purification.

Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Acid-Base Extraction (Optional): To remove non-basic organic impurities, you can perform an acid-base extraction. Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate your basic 4-arylpyridine, moving it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basify the aqueous layer with a base like NaOH or Na₂CO₃ and extract your product back into an organic solvent.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is often suitable. However, if your product is highly basic and shows significant tailing, consider using alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine like triethylamine (e.g., 1-2% in the eluent).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The addition of a small amount of triethylamine to the eluent can help to improve the peak shape and reduce tailing of basic compounds on silica gel.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a summary of typical reaction conditions and the impact of different parameters on the Suzuki coupling of 4-iodopyridines and related substrates. Please note that optimal conditions will always be substrate-dependent and may require some screening.

Table 1: Comparison of Ligands for the Suzuki Coupling of 4-Iodopyridine

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield Range (%)Notes
PPh₃Pd(OAc)₂ or Pd(PPh₃)₄K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-10040-70A standard, but often less effective ligand for this substrate class.
SPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene80-11075-95A bulky, electron-rich ligand that often gives excellent yields.[2]
XPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄Toluene or Dioxane80-11080-98Another highly effective Buchwald-type ligand.
dppfPdCl₂(dppf)Na₂CO₃ or K₃PO₄DMF or Dioxane80-10060-85A versatile ferrocenyl-based ligand.[7]

Table 2: Effect of Base and Solvent on Yield

BaseSolvent System (v/v)Temperature (°C)Typical Outcome
Na₂CO₃Dioxane/H₂O (4:1)90Moderate to good yields, but can be sluggish.
K₂CO₃Toluene/EtOH/H₂O (4:1:1)85Often provides good results and is cost-effective.
K₃PO₄Dioxane or Toluene100A strong base that is often very effective for challenging substrates.
Cs₂CO₃Dioxane/H₂O (4:1)90A highly effective but more expensive base, often used when others fail.[7]

Experimental Protocols & Visualizations

General Protocol for Suzuki Coupling of 4-Iodopyridine

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask, add the 4-iodopyridine, arylboronic acid, and base.

  • In a separate vial, prepare the catalyst system by dissolving the palladium precatalyst and ligand in a small amount of the reaction solvent.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent and water (if using a biphasic system) to the reaction vessel via syringe.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the aqueous workup and purification as described in Q4.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OR)₂ + Base ArPdAr Ar-Pd(II)L_n-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Troubleshooting_Suzuki Start Low Yield with 4-Iodopyridine Check_Catalyst Is Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos) Check_Catalyst->Optimize_Ligand No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Optimize_Base Screen Stronger Bases (K₃PO₄, Cs₂CO₃) Check_Conditions->Optimize_Base No Degas Ensure Rigorous Degassing Check_Conditions->Degas No Check_Boronic Use Fresh Boronic Acid or Ester Check_Reagents->Check_Boronic No Success Improved Yield Check_Reagents->Success Yes Optimize_Ligand->Success Optimize_Base->Success Degas->Success Check_Boronic->Success

Caption: A decision tree to guide troubleshooting for low-yielding reactions.

References

  • Frontiers in Chemistry. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • PubMed Central. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • ResearchGate. (2020). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • PubMed Central. (2004). Organoborane coupling reactions (Suzuki coupling). [Link]

  • ACS Publications. (2011). N-Heterocyclic Pyridylmethylamines: Synthesis, Complexation, Molecular Structure, and Application to Asymmetric Suzuki–Miyaura and Oxidative Coupling Reactions. [Link]

  • RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • ResearchGate. (2012). Suzuki reactions promoted by different ligands. [Link]

  • Organic Chemistry Portal. (2022). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • PubMed Central. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ACS Publications. (2012). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. [Link]

  • Scilit. (2006). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • PubMed. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. (2004). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. [Link]

Sources

Technical Support Center: 4-Iodopyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-iodopyridine. As a Senior Application Scientist, I understand the frustration that arises when a critical C-C or C-N bond formation is thwarted by the persistent and often perplexing side reaction of protodeiodination. This guide is structured to provide not just solutions, but a foundational understanding of why this unwanted reaction occurs and how to rationally design experiments to suppress it.

Troubleshooting Guide: Addressing Protodeiodination Head-On

This section is designed to address the immediate, practical challenges you may be facing at the bench.

Q1: My reaction yield is low, and I've confirmed the formation of a significant amount of pyridine byproduct. What is causing this protodeiodination?

Answer: You are observing the classic outcome of protodeiodination, an undesired pathway where the iodine substituent on your pyridine ring is replaced by a hydrogen atom from a proton source in the reaction mixture. This side reaction competes directly with your desired cross-coupling pathway.

The root cause lies in the stability and reactivity of the key organopalladium intermediate formed after oxidative addition. The electron-deficient nature of the pyridine ring makes the C4-Pd bond susceptible to protonolysis (cleavage by a proton). The primary sources of these protons can be:

  • Solvent: Protic solvents like water or alcohols (methanol, ethanol) are direct proton sources.

  • Base: While necessary for the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling), the conjugate acid of your base can be a proton donor.[1]

  • Reagents: Impurities in your reagents, such as residual water in solvents or starting materials, can contribute significantly. Boronic acids, in particular, can contain water.

The competition between your desired productive coupling and the undesired protodeiodination is a kinetic and thermodynamic battle. Our goal is to tip the scales decisively in favor of the desired reaction.

Q2: I suspect my catalytic system is not optimal. How can I choose a better palladium catalyst and ligand combination to minimize protodeiodination?

Answer: Your intuition is correct; the choice of ligand is arguably the most critical factor in suppressing protodeiodination. The ligand's role is to modulate the electronic and steric environment around the palladium center. For electron-deficient substrates like 4-iodopyridine, the goal is to use a ligand that accelerates the rate of reductive elimination (the final product-forming step) relative to the rate of protodeiodination.

Key Principles for Ligand Selection:

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center. This enhanced electron density strengthens the Pd-C bond and, more importantly, promotes the rate-limiting reductive elimination step, allowing the desired product to form before the intermediate has a chance to be protonated.[2]

  • Bulky Ligands: Steric hindrance from bulky ligands can also favor reductive elimination. The steric clash encourages the two organic partners on the palladium to couple and dissociate, regenerating the active catalyst.

Recommended Ligand Classes:

Ligand ClassExamplesRationale for Use
Bulky Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosThese are the gold standard for many challenging cross-couplings. Their steric bulk and electron-donating properties create a highly active and stable catalyst that strongly promotes reductive elimination.[3][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesNHCs are strong σ-donors, making the palladium center very electron-rich. They form robust catalysts that are often highly effective at preventing protodeiodination, even at lower temperatures.[1][5]
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)While a more traditional ligand, dppf often provides a good balance of stability and reactivity, proving effective in many pyridine coupling systems. It can sometimes promote radical pathways, which may or may not be desirable.[6][7]

Actionable Protocol: If you are using a less bulky, electron-neutral ligand like PPh₃ (triphenylphosphine), a switch to XPhos or IPr is a highly recommended first step. Start with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst and your chosen ligand in a 1:2 Pd:Ligand ratio.

Q3: How do my choice of base and solvent impact the extent of protodeiodination?

Answer: The base and solvent create the environment in which the catalysis occurs, and their roles are deeply intertwined. An inappropriate choice can dramatically increase the rate of protodeiodination.

Solvent Selection: The primary rule is to minimize protic sources .

  • Recommended: Aprotic solvents such as Toluene, Dioxane, or THF are standard. They do not act as proton donors and effectively solubilize the organometallic intermediates.

  • Use with Caution: Protic solvents like water or alcohols are often used in Suzuki reactions to help dissolve the inorganic base.[8] If required, use the minimum amount necessary and ensure your system is well-optimized with a highly active catalyst that can outcompete the protonolysis. Degassing the solvent is crucial to remove dissolved oxygen, which can degrade the catalyst.

Base Selection: The base must be strong enough to facilitate the desired catalytic step (e.g., transmetalation in Suzuki coupling) but not so reactive that it or its conjugate acid promotes protodeiodination.[1][9]

BaseStrengthCommon Use & Rationale
Cesium Carbonate (Cs₂CO₃) StrongHighly effective in many Suzuki couplings. Its high solubility in organic solvents can accelerate transmetalation.
Potassium Carbonate (K₂CO₃) ModerateA milder, cost-effective choice. Often sufficient and can be less problematic than stronger bases.[10]
Potassium Phosphate (K₃PO₄) StrongA non-nucleophilic base that is often an excellent choice for sensitive substrates.
Potassium tert-butoxide (KOtBu) Very StrongGenerally too harsh for this application. Its use often leads to increased side reactions, including protodeiodination.[11]

Troubleshooting Workflow: If you are observing significant protodeiodination, consider switching from a mixed solvent system (e.g., dioxane/water) to a strictly anhydrous aprotic solvent (e.g., dry toluene) with a more soluble base like K₃PO₄.

Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of protodeiodination within the palladium catalytic cycle?

Answer: Protodeiodination is a parasitic reaction that intercepts a key intermediate in the main catalytic cycle. Let's visualize this in the context of a Suzuki-Miyaura coupling.

The main cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][12][13] Protodeiodination typically occurs after the oxidative addition step, where the Ar-Pd(II)-I intermediate is formed.

Catalytic_Cycle_Protodeiodination cluster_regen Pd0 Pd(0)L_n OA_Intermediate Ar-Pd(II)(L_n)-I Pd0->OA_Intermediate Oxidative Addition (+ Ar-I) Trans_Intermediate Ar-Pd(II)(L_n)-R OA_Intermediate->Trans_Intermediate Transmetalation (+ R-B(OR)2) Protodeiodination_Product Ar-H (Protodeiodination) OA_Intermediate->Protodeiodination_Product Protodeiodination (+ H+) Trans_Intermediate->Pd0 Product Ar-R Trans_Intermediate->Product Reductive Elimination Proton_Source regen_point->Pd0 Catalyst Regeneration

Sources

Section 1: The Isoelectric Point (pI) Precipitation Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Support Center: Workup of Amphoteric Pyridine Intermediates

Welcome to the Technical Support Center for the isolation and purification of amphoteric pyridine intermediates. Molecules containing both a basic pyridine nitrogen and acidic functional groups (e.g., carboxylic acids, phenols, or sulfonic acids) present notoriously difficult workup challenges[1]. Because they exist as zwitterions at physiological and intermediate pH ranges, they exhibit extreme hydrophilicity and partition poorly into standard organic solvents[2].

This guide provides field-proven troubleshooting strategies, focusing on isoelectric point (pI) manipulation, catch-and-release ion exchange, and optimized liquid-liquid extraction (LLE) to ensure high-purity recovery without the need for gradient chromatography[3].

The Causality: The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge, existing in a zwitterionic state where positive and negative charges perfectly balance[4]. For amphoteric molecules, electrostatic repulsion between molecules is minimized at the pI, which drastically reduces their solubility in aqueous media and promotes aggregation or precipitation[5],[6]. Because pyridine-carboxylic acids and pyridine-phenols are highly water-soluble, forcing them into their neutral pI state is the most efficient first-line isolation strategy.

Table 1: Physicochemical Properties of Common Amphoteric Pyridine Motifs

Compound ClassAcidic pKa (approx.)Basic pKa (Pyridine)Estimated pIOptimal Precipitation pH
Pyridine-2-carboxylic acid1.0 - 1.55.3 - 5.4~3.23.0 - 3.5
Pyridine-3-carboxylic acid2.0 - 2.14.7 - 4.8~3.43.2 - 3.6
Pyridine-phenolic ligands9.0 - 9.55.0 - 5.5~7.27.0 - 7.5
Pyridyl-sulfonic acids< 1.05.0 - 5.5~3.02.5 - 3.5
Protocol 1: Precision Isoelectric Precipitation

Self-Validating System: If the target pH is overshot, the compound will re-dissolve as an anion/cation. The appearance of a persistent cloudiness validates the correct pI range.

  • Reaction Quench & Dilution: Dilute the crude aqueous reaction mixture with 2 volumes of deionized water. Reasoning: High ionic strength from reaction salts can cause premature coprecipitation of impurities.

  • pH Adjustment: Slowly add 1M HCl or 1M NaOH dropwise under vigorous stirring. Monitor continuously with a calibrated pH meter until the target pI is reached.

  • Thermal Maturation (Ostwald Ripening): Heat the cloudy suspension to 60°C until it clears or the particles consolidate, then cool slowly to 4°C overnight. Reasoning: Rapid precipitation traps solvent and impurities, forming gels or oils. Slow cooling promotes the growth of large, easily filterable thermodynamic crystals.

  • Isolation: Filter the precipitate via a sintered glass funnel and wash with a minimal amount of ice-cold water/ethanol (1:1) to remove residual salts[7].

PI_Workflow Start Crude Aqueous Mixture Measure Determine pI (Titration) Start->Measure Adjust Adjust pH to pI Measure->Adjust Check Precipitate Forms? Adjust->Check Ripen Thermal Maturation (60°C -> 4°C) Check->Ripen Yes IonEx Proceed to Catch-and-Release Check->IonEx No / Oils Out Filter Vacuum Filtration Ripen->Filter

Workflow for Isoelectric Point (pI) Precipitation of Amphoteric Pyridines.

Section 2: Catch-and-Release Ion Exchange Chromatography

The Causality: When pI precipitation fails (e.g., the molecule is too hydrophilic even at neutrality, or it "oils out"), solid-phase extraction (SPE) via ion exchange is required[8]. A "catch-and-release" mechanism utilizes functionalized resins (like DVB-COOH or Dowex) to temporarily sequester the amphoteric product[9],[8]. By lowering the pH, the pyridine nitrogen is protonated and binds to a weak cation exchange (WCX) resin. Non-ionic and acidic impurities are washed away, and the pure product is released using a volatile base.

Protocol 2: WCX Catch-and-Release Extraction
  • Resin Preparation: Swell a macroporous DVB-COOH resin in methanol, then equilibrate with 0.1M HCl. Reasoning: Ensures all resin carboxylic acid groups are protonated (active state)[9].

  • Loading (Catch): Acidify the aqueous crude to pH 2.0 (ensuring the pyridine ring is fully protonated) and load onto the resin at a flow rate of 1-2 column volumes (CV) per hour.

  • Washing: Wash the resin with 3 CV of 0.01M HCl, followed by 3 CV of Methanol. Reasoning: Removes unreacted starting materials, neutral organics, and inorganic salts.

  • Elution (Release): Elute the product using 5%

    
     in Methanol. Reasoning: Ammonia deprotonates the pyridine ring, breaking the ionic interaction and releasing the zwitterion into the eluate.
    
  • Concentration: Evaporate the volatile

    
    /MeOH under reduced pressure to yield the pure amphoteric intermediate.
    

CatchRelease Load 1. Load (pH 2) Protonated Pyridine Catch 2. Catch Resin-PyH+ Complex Load->Catch Wash 3. Wash Remove Impurities Catch->Wash Release 4. Release 5% NH3 in MeOH Wash->Release Product 5. Isolate Pure Zwitterion Release->Product

Catch-and-Release Ion Exchange Mechanism for Pyridine Intermediates.

Section 3: Frequently Asked Questions (Troubleshooting)

Q: My pyridine-carboxylic acid forms a stable emulsion during Liquid-Liquid Extraction (LLE). How do I break it? A: Emulsions in zwitterionic systems are stabilized by the surfactant-like nature of the intermediate. To resolve this, strictly adjust the pH to the molecule's pI to minimize its amphiphilic behavior. Alternatively, saturate the aqueous layer with a chaotropic salt (e.g.,


 or 

) to force phase separation, or filter the biphasic mixture through a pad of Celite to break the interfacial tension.

Q: The product precipitates as a sticky oil rather than a solid ("oiling out"). A: "Oiling out" occurs when the precipitation kinetics are too fast, or the solvent's dielectric constant cannot support crystal lattice formation. Do not attempt to scrape the oil. Instead, re-dissolve the oil in a minimal amount of hot ethanol, add water dropwise until slightly cloudy, and allow the solution to cool extremely slowly (Ostwald ripening).

Q: How do I remove residual inorganic salts from my highly water-soluble pyridine if both pI precipitation and LLE fail? A: Lyophilize (freeze-dry) the entire aqueous mixture to complete dryness. Triturate the resulting solid mass with an anhydrous, moderately polar organic solvent (e.g., 20% Methanol in Dichloromethane, or hot Tetrahydrofuran). The organic solvent will selectively dissolve the amphoteric pyridine while leaving the inorganic lattice salts (


, 

) behind as an insoluble solid. Filter and concentrate the filtrate.

Q: Does the extraction pH affect the stability or downstream toxicity of the isolated intermediate? A: Yes. Strongly alkaline extraction conditions (pH > 8.0) should be avoided if your intermediate contains halogens, as they can undergo base-catalyzed hydrolysis or dehalogenation[2]. Furthermore, failure to extract at the correct pH can result in the exclusion of positively charged cationic species, leading to poor recovery profiles[2].

References

  • Isoelectric point - Wikipedia Source: Wikipedia URL:[Link]

  • Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods Source: MetwareBio URL:[Link]

  • Process for extracting pyridine- and quinolinedicarboxylic acids (US5206368A)
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors Source: Los Alamos National Laboratory (LANL) URL: [Link]

  • Amphoteric Behavior of Di-2-Pyridyl Ketone Benzoylhydrazone in Ethanol-Water Mixtures Source: Eclética Química Journal URL: [Link]

  • DVB-COOH MP Source: Redstone Separations URL:[Link]

  • Strategies in Organic Synthesis Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Extraction pH Controls Assessed Biotoxicity of Chlorination Disinfection Byproducts from Amphoteric Precursors Source: MDPI URL: [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Iodo- vs. 4-Bromopyridine Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists.

Executive Summary

In the functionalization of the pyridine scaffold, the choice between 4-iodopyridine and 4-bromopyridine is rarely a simple matter of "iodine is faster." While the C–I bond is thermodynamically weaker, leading to superior rates in palladium-catalyzed cross-couplings and lithium-halogen exchange, 4-iodopyridine suffers from significant storage instability and higher cost. Conversely, 4-bromopyridine (typically stored as the hydrochloride salt) offers a robust balance of stability and reactivity, though it often requires more active catalytic systems.

The Verdict:

  • Choose 4-Iodopyridine when: Performing difficult cross-couplings (sterically hindered), requiring mild conditions (room temperature), or conducting selective mono-functionalization in the presence of other halogens (e.g., Cl, Br).

  • Choose 4-Bromopyridine when: Scalability, cost-efficiency, and long-term reagent stability are paramount, or when performing SNAr reactions with hard nucleophiles.

Fundamental Properties & Stability

The reactivity divergence stems from the intrinsic bond dissociation energies (BDE) and the electron-deficient nature of the pyridine ring.

Property4-Iodopyridine4-BromopyridineImpact on Reactivity
C–X Bond Energy ~65 kcal/mol~78 kcal/molLower BDE = Faster Oxidative Addition & Li-Exchange.
C–X Bond Length 2.10 Å1.85 ÅLonger bond = More accessible for metal insertion.
Electronegativity (X) 2.662.96Higher EN (Br) activates C4 for SNAr (addition step).
Storage Stability Poor. Light/heat sensitive. Darkens rapidly.Good (as HCl salt). Free base polymerizes (self-quaternization).4-Iodo requires fresh prep or -20°C storage.
Critical Note on Stability (Self-Quaternization)

Both free bases are unstable. The pyridine nitrogen is nucleophilic, and the C4-halogen is electrophilic. In concentrated solutions, intermolecular SNAr occurs, leading to polymerization (black tar).

  • Protocol Tip: Always generate the free base of 4-bromopyridine in situ from the HCl salt or use immediately after neutralization.

Palladium-Catalyzed Cross-Coupling (Suzuki/Heck)

Mechanism & Kinetics

In Pd-catalyzed reactions, the Oxidative Addition (OA) of the Ar–X bond to Pd(0) is typically the rate-determining step.

  • 4-Iodopyridine: Reacts rapidly, often at room temperature (RT) with standard ligands (PPh3).

  • 4-Bromopyridine: Slower OA; often requires heating (60–100°C) or electron-rich bulky ligands (e.g., SPhos, XPhos) to facilitate the cycle.

Visualization: Catalytic Cycle & Energy Landscape

The following diagram illustrates the lower activation energy barrier for the oxidative addition of the Iodo-species.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (Iodo) Low Ea, Fast Pd0->OxAdd_I Fast (RT) OxAdd_Br Oxidative Addition (Bromo) High Ea, Slower Pd0->OxAdd_Br Slow (Heat) PdII_ArX Pd(II)-Ar-X Complex OxAdd_I->PdII_ArX OxAdd_Br->PdII_ArX Transmet Transmetallation (Boronic Acid/Base) PdII_ArX->Transmet RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Regenerate Pd(0)

Caption: Comparative catalytic cycle showing the kinetic advantage of 4-iodopyridine in the oxidative addition step.

Metal-Halogen Exchange (Lithiation)[1]

This is the most dangerous reaction class for pyridines due to the "Halogen Dance" mechanism.

  • 4-Iodopyridine: Exchange with n-BuLi is extremely fast (diffusion controlled) at -78°C.

  • 4-Bromopyridine: Slower exchange. Requires strict temperature control.

The Halogen Dance Risk: The 4-pyridyllithium species is kinetically formed but thermodynamically unstable. It tends to deprotonate the 3-position of a starting halide molecule, causing the halogen to migrate.

  • Selectivity Rule: To maintain the 4-lithio species, use 4-iodopyridine and perform the reaction at -100°C to -78°C with a reaction time < 5 minutes before quenching.

Nucleophilic Aromatic Substitution (SNAr)[2]

Contrary to cross-coupling, 4-bromopyridine can be superior here depending on the nucleophile.

  • Mechanism: Addition-Elimination.

  • Hard Nucleophiles (e.g., Alkoxides, Amines): The rate-limiting step is the addition of the nucleophile. The more electronegative Bromine pulls electron density, stabilizing the Meisenheimer complex better than Iodine. Order: Br > I.

  • Soft Nucleophiles (e.g., Thiolates): The rate-limiting step can shift to bond breaking, or the soft-soft interaction favors Iodine.[1] Order: I ≥ Br.

Experimental Protocols

Protocol A: Comparative Suzuki Coupling

Objective: Couple 4-halo-pyridine with Phenylboronic acid.

Reagents:

  • 4-X-Pyridine (1.0 eq)[2]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (1 mol% for Iodo, 5 mol% for Bromo)

  • K2CO3 (2.0 eq)

  • Dioxane/Water (4:1)

Methodology:

  • Preparation: Degas solvents with N2 for 15 mins.

  • Iodo-Route: Add 4-iodopyridine, boronic acid, base, and catalyst. Stir at Room Temperature for 2 hours.

    • Expected Result: >95% conversion.[2]

  • Bromo-Route: Add 4-bromopyridine HCl (neutralize in situ with extra base eq), boronic acid, base, and catalyst. Heat to 80°C for 6 hours.

    • Expected Result: >90% conversion (requires heat).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Lithiation (Trapping with Benzaldehyde)

Objective: C4-functionalization via Li-Hal exchange.

Methodology:

  • Dissolve 4-iodopyridine (1.0 eq) in dry THF/Et2O under Argon. Cool to -78°C .[3][4]

  • Add n-BuLi (1.05 eq) dropwise over 2 mins.

    • Critical: Do not allow temp to rise above -70°C to prevent halogen dance.

  • Stir for exactly 5 minutes .

  • Add Benzaldehyde (1.2 eq) rapidly.

  • Allow to warm to RT.

    • Note: If using 4-bromopyridine, exchange is slower; competing nucleophilic addition of BuLi to the pyridine ring is a risk.

Decision Matrix

Use this logic flow to select the correct starting material for your campaign.

DecisionTree Start Start: Select Halogen ReactionType Reaction Type? Start->ReactionType CrossCoupling Pd-Catalyzed Coupling ReactionType->CrossCoupling SNAr S_NAr Substitution ReactionType->SNAr Lithiation Lithiation (Li-Hal) ReactionType->Lithiation TempSens Substrate Heat Sensitive? CrossCoupling->TempSens NuType Nucleophile Type? SNAr->NuType DanceRisk Isomerization Risk? Lithiation->DanceRisk UseIodo Use 4-Iodopyridine (Mild, Fast) TempSens->UseIodo Yes UseBromo Use 4-Bromopyridine (Cheaper, Robust) TempSens->UseBromo No HardNu Hard (RO-, RNH2) NuType->HardNu SoftNu Soft (RS-, RSe-) NuType->SoftNu HardNu->UseBromo Better Activation SoftNu->UseIodo Better LG DanceRisk->UseIodo Strict -78C Control

Caption: Decision tree for selecting 4-iodo vs 4-bromopyridine based on reaction class and conditions.

References

  • Luo, Y., et al. (2010). "Mechanistic Studies of the Suzuki-Miyaura Coupling: The Role of Oxidative Addition." Journal of the American Chemical Society.[5][6] Link (Generalized trend confirmation I > Br).

  • Schlosser, M. (2005). "The Halogen Dance: A versatile tool in pyridine chemistry." Angewandte Chemie International Edition. Link

  • BenchChem. (2025). "Comparative Reactivity Analysis: Halopyridines in Nucleophilic Aromatic Substitution." Link

  • Spina, R., et al. (2013). "Halogen-Dance Reactions on Pyridines." Chemical Reviews. Link

  • Sigma-Aldrich. "Product Specification: 4-Bromopyridine Hydrochloride." Link (Stability data).

  • PubChem. "4-Iodopyridine Compound Summary." Link

Sources

Bioactivity Validation of Pyridine-Based Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Advantage in Kinase Targeting[1]

In the landscape of kinase inhibitor design, the pyridine scaffold has emerged as a "privileged structure," often serving as a superior alternative to traditional scaffolds like quinazoline or pyrimidine. While fused bicyclic systems (e.g., quinazolines in Gefitinib) offer high potency via extensive hydrophobic contacts, they frequently suffer from poor aqueous solubility and metabolic liabilities.

Pyridine-based inhibitors function primarily as Type I or Type I½ ATP-competitive inhibitors . The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket (typically the backbone amide of the "gatekeeper" residue + 1).

This guide provides a technical roadmap for validating the bioactivity of these compounds, contrasting them with standard alternatives, and detailing the experimental protocols required to prove their efficacy.

Comparative Analysis: Pyridine vs. The Field[1]

When designing a validation campaign, it is crucial to benchmark your pyridine lead against established scaffolds. The following data summarizes the structural and functional trade-offs.

Table 1: Scaffold Performance Comparison
FeaturePyridine Scaffold Quinazoline Scaffold (e.g., Gefitinib)Pyrimidine Scaffold (e.g., Imatinib core)
Solubility (LogS) High (polar N, less lipophilic)Low (planar, fused aromatic)Moderate
Selectivity Potential High (Tunable vectors at C2/C3/C6)Low/Moderate (Often promiscuous)Moderate
Metabolic Stability High (Resistant to oxidation)Low (Prone to hydroxylation)High
Binding Mode Monodentate/Bidentate H-bondBidentate H-bond (Hinge)Bidentate H-bond
Common Liability Metal chelation (if 2-amino)Poor membrane permeabilityCYP450 Inhibition
Data Case Study: Scaffold Hopping in VRK1 Inhibitors

A recent study on Vaccinia-related kinase 1 (VRK1) inhibitors demonstrates the power of the pyridine scaffold.[1] Researchers transitioned from a promiscuous aminopyrimidine lead to a pyridine-based analog.[2]

  • Compound 5 (Pyrimidine):

    
    , but Selectivity Score 
    
    
    
    (Hits 19% of kinome).
  • Compound 26 (Pyridine):

    
    , Selectivity Score 
    
    
    
    .[1]
  • Result: The pyridine core maintained potency while drastically improving selectivity due to subtle changes in the hinge-binding geometry [1].[3]

Mechanism of Action & SAR Logic

To validate bioactivity, one must confirm the mechanism. Pyridines typically bind in the ATP cleft. The diagram below illustrates the critical interactions required for a pyridine inhibitor, highlighting the "SAR Cliff" risks where small substitutions can abolish activity.

G cluster_SAR SAR Critical Points ATP_Pocket ATP Binding Pocket Pyridine_Core Pyridine Scaffold (Inhibitor) ATP_Pocket->Pyridine_Core Competitive Displacement Hinge_Region Hinge Region (Met1160/Tyr1230) Pyridine_Core->Hinge_Region H-Bond Acceptor (N1) Gatekeeper Gatekeeper Residue (Steric Control) Pyridine_Core->Gatekeeper Hydrophobic Interaction Solubility Solvent Front (Solubility Vector) Pyridine_Core->Solubility Polar Substituents

Caption: Interaction map of a pyridine-based inhibitor within the kinase ATP pocket. The N1 nitrogen is the critical anchor point for hinge region hydrogen bonding.

Validation Workflows: Step-by-Step Protocols

Scientific integrity requires a self-validating workflow. We move from Biochemical Potency (cell-free) to Cellular Target Engagement (physiological context).

Phase 1: Biochemical Potency (TR-FRET)

Objective: Determine intrinsic


 or 

without cellular membrane barriers. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Europium-labeled antibody and a tracer (AlexaFluor-labeled inhibitor).

Protocol:

  • Reagent Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4] Note: Brij-35 prevents non-specific sticking of hydrophobic pyridines to the plate.

  • Tracer Optimization: Titrate the tracer against the kinase (5 nM) to determine the

    
     of the tracer.[4] Use a tracer concentration 
    
    
    
    for the competition assay.[4]
  • Inhibitor Titration: Dispense 10

    
    L of your pyridine inhibitor (serial dilution, 10 
    
    
    
    M to 0.1 nM) into a white 384-well plate.
  • Reaction Assembly: Add 5

    
    L of Kinase/Antibody mix + 5 
    
    
    
    L of Tracer.
  • Incubation: Incubate for 60 minutes at Room Temperature (RT). Why? Equilibrium must be reached for accurate competitive binding constants.

  • Detection: Read on a plate reader (Excitation: 337 nm; Emission: 620 nm [Eu] and 665 nm [Tracer]).

  • Calculation: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    

Validation Check: If the Hill Slope is


, suspect compound aggregation or promiscuous binding (a common issue with highly lipophilic pyridines) [2].
Phase 2: Cellular Target Engagement (Western Blot)

Objective: Prove the inhibitor penetrates the cell membrane and inhibits the kinase in a complex cytoplasmic environment. Method: Phospho-specific Western Blot.

Protocol:

  • Seeding: Seed cells (e.g., A549 or HeLa) at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Serum-starve cells for 4-12 hours. Why? Reduces basal phosphorylation noise, allowing clearer detection of ligand-induced signaling.

  • Treatment: Treat cells with the pyridine inhibitor (0.1, 1, 10

    
    M) for 2 hours.
    
  • Stimulation: Stimulate with the relevant growth factor (e.g., EGF 100 ng/mL) for 15 minutes.

  • Lysis: Lyse immediately on ice using RIPA buffer + Phosphatase Inhibitors (NaF, Na3VO4). Critical: Without phosphatase inhibitors, the phosphorylation signal degrades in seconds.

  • Blotting: Run SDS-PAGE. Probe with Primary Antibody (e.g., Anti-pEGFR Tyr1068) and Loading Control (GAPDH).

  • Quantification: Normalize phospho-signal to total protein signal.

Validation Pipeline Diagram

Workflow Start Compound Synthesis (Pyridine Core) Biochem Phase 1: TR-FRET (IC50 Determination) Start->Biochem QC Passed Biochem->Start IC50 > 1uM (Iterate) Cellular Phase 2: Western Blot (Target Engagement) Biochem->Cellular IC50 < 100nM Pheno Phase 3: Cell Viability (CTG/MTS Assay) Cellular->Pheno Phospho-signal Reduced Selectivity Profiling (Kinome Scan) Pheno->Selectivity On-target Cytotoxicity Decision Lead Candidate Selection Selectivity->Decision S(50) < 0.1

Caption: The hierarchical validation workflow. Progression requires meeting quantitative thresholds at each gate (e.g., IC50 < 100nM).

Expert Insights & Troubleshooting

As a Senior Scientist, I often see projects fail not due to lack of potency, but due to assay interference .

  • The "Hook Effect" in TR-FRET: If your signal drops at very high antibody concentrations, you have saturated the system. Always titrate your antibody to

    
     or below.
    
  • Solubility False Positives: Pyridines are generally soluble, but if you add large hydrophobic groups (e.g., -CF3, -Ph), they may precipitate in aqueous buffers.

    • Solution: Always run a Dynamic Light Scattering (DLS) check or a simple nephelometry check at the highest assay concentration (

      
      ).
      
  • Metal Chelation: The pyridine nitrogen can chelate metals (Zn, Mg) in the kinase buffer, appearing as an inhibitor when it is actually stripping the enzyme of cofactors.

    • Control: Test the compound against a non-metalloenzyme or add EDTA to the buffer to see if activity shifts [3].

References

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry. (2019).[1] Link

  • Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays. Thermo Fisher Scientific Application Notes. Link

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Pharmacology & Therapeutics. (2011). Link

Sources

Comprehensive Comparison Guide: Methodologies for Crystal Structure Analysis of Aminopyridine-Acetic Acid Complexes

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and crystal engineering, the supramolecular complexation of active pharmaceutical ingredients (APIs) is a critical strategy for modulating physicochemical properties such as solubility, stability, and bioavailability without altering the molecule's covalent pharmacology[1]. Aminopyridines (potent hydrogen-bond acceptors/donors) and acetic acid derivatives (versatile hydrogen-bond donors/acceptors) frequently co-crystallize to form robust supramolecular heterosynthons[2].

However, a persistent analytical challenge lies in the Salt-Cocrystal Continuum . Depending on the


 between the aminopyridine base and the acetic acid derivative, the resulting complex may be a neutral co-crystal (characterized by 

hydrogen bonds) or an ionic salt (characterized by proton transfer yielding

)[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading crystallization methodologies and structural elucidation techniques used to definitively characterize these complexes.

Crystallization Methodologies: Kinetic Screening vs. Thermodynamic Growth

To successfully analyze a crystal structure, one must first isolate the phase. We compare two primary methodologies: Liquid-Assisted Grinding (LAG) and Slow Evaporation (SE) .

Liquid-Assisted Grinding (LAG): The High-Throughput Kinetic Approach

LAG is a mechanochemical technique that relies on kinetic energy rather than solubility to force molecular assembly. It is the superior choice for rapid phase screening.

  • The Causality: By adding a sub-stoichiometric amount of solvent (acting as a molecular lubricant), LAG lowers the activation energy for co-crystal formation. It bypasses the risk of disparate solubility profiles that often cause single-component precipitation in solution methods.

Self-Validating LAG Protocol:

  • Preparation: Weigh equimolar amounts (e.g., 1.0 mmol) of the aminopyridine and the acetic acid derivative.

  • Milling: Transfer the powders to a 10 mL stainless-steel milling jar. Add two 5 mm stainless-steel grinding balls.

  • Catalysis: Add 15

    
     of a bridging solvent (e.g., methanol) per 200 mg of powder mixture.
    
  • Execution: Mill at 30 Hz for 20 minutes using a mixer mill.

  • Validation Check: Immediately analyze the recovered powder via Powder X-Ray Diffraction (PXRD). Self-Validation: Overlay the resulting diffractogram with those of the pure starting materials. The complete disappearance of starting material peaks confirms 100% phase conversion. If residual peaks remain, increase milling time by 10 minutes.

Slow Evaporation (SE): The Thermodynamic Gold Standard

While LAG is excellent for screening, it yields microcrystalline powders unsuitable for absolute 3D structural determination. Slow evaporation is required to grow diffraction-quality single crystals.

  • The Causality: Slow evaporation allows the solution to incrementally cross the supersaturation threshold. This thermodynamic control promotes the slow addition of molecules to the crystal lattice, minimizing defects and yielding the large, highly ordered crystals required for X-ray diffraction[1].

Self-Validating SE Protocol:

  • Dissolution: Dissolve 50 mg of the LAG-validated powder in a minimum volume of a suitable solvent (e.g., 1:1 ethanol/water). Sonicate for 5 minutes.

  • Filtration: Filter the solution through a 0.22

    
     PTFE syringe filter into a clean glass vial. Causality: Removing dust and undissolved particulates prevents premature, heterogeneous nucleation.
    
  • Incubation: Cover the vial with Parafilm, puncture 2-3 small holes, and store in a vibration-free incubator at 20 °C.

  • Validation Check: Monitor daily under a polarized light microscope (PLM). Self-Validation: The appearance of birefringence (bright colors under crossed polarizers) confirms the growth of crystalline material rather than amorphous precipitate. Harvest when crystals reach 0.1 - 0.3 mm in dimension.

G A Aminopyridine API (H-Bond Acceptor/Donor) C Liquid-Assisted Grinding (LAG) (Kinetic Screening) A->C B Acetic Acid Co-former (H-Bond Donor/Acceptor) B->C D PXRD Phase Validation (Bulk Purity Check) C->D E Solution Crystallization (Thermodynamic Growth) D->E New Phase Confirmed F Single-Crystal XRD (Absolute Structure) E->F Single Crystal Isolated

Figure 1: End-to-end self-validating workflow for the screening and structural elucidation of aminopyridine-acetic acid complexes.

Structural Elucidation: SC-XRD vs. FT-IR Spectroscopy

Once a new phase is isolated, determining whether proton transfer has occurred is the primary objective. We compare the two most effective analytical techniques for this purpose.

Objective Performance Comparison
FeatureSingle-Crystal XRD (SC-XRD)Fourier-Transform IR (FT-IR)Powder XRD (PXRD)
Primary Utility Absolute 3D atomic coordinates & bond lengthsRapid determination of protonation stateBulk phase purity & polymorph screening
Sample Requirement Single intact crystal (0.1 - 0.3 mm)1 - 5 mg powder10 - 50 mg powder
Performance in Salt/Co-crystal Differentiation Gold Standard: Directly measures C-O bond equalization and H-atom positions.High: Detects shift from C=O (~1700 cm⁻¹) to COO⁻ (~1600 cm⁻¹).Low: Cannot directly locate protons; relies on fingerprinting.
Throughput / Cost Low throughput / High costHigh throughput / Low costHigh throughput / Moderate cost
Mechanistic Insights: Interpreting the Data

FT-IR Spectroscopy: FT-IR acts as a rapid, first-line diagnostic tool. In a neutral acetic acid derivative, the carbonyl (


) stretch appears sharply around 

. If the aminopyridine extracts the proton (forming a salt), the resulting carboxylate anion (

) undergoes resonance delocalization, shifting the stretch to a broader band around

.

Single-Crystal X-Ray Diffraction (SC-XRD): SC-XRD provides the definitive, self-validating proof of the proton's location. The causality of SC-XRD's superiority lies in its ability to measure exact bond lengths.

  • In a recent study of 2-amino-6-methylpyridine with diphenylacetic acid ()[4], SC-XRD revealed C-O bond lengths of 1.252 Å and 1.253 Å. The equalization of these bond lengths (deviating from the standard

    
     double bond of 1.21 Å and 
    
    
    
    single bond of 1.31 Å) strongly indicates resonance delocalization characteristic of proton transfer[4].
  • Similarly, analysis of 2-aminopyrimidine with benzylthioacetic acid ()[3] utilized SC-XRD to confirm deprotonation via bond lengths of 1.240 Å and 1.277 Å, definitively classifying the complex as an ionic salt[3].

G Start New Crystalline Phase Isolated Decision Crystal Size > 0.1 mm? Start->Decision FTIR FT-IR Spectroscopy (Rapid Protonation State Check) Decision->FTIR No (Powder) SCXRD Single-Crystal XRD (Absolute 3D Structure) Decision->SCXRD Yes Salt Salt (Proton Transfer) COO⁻ stretch ~1600 cm⁻¹ FTIR->Salt Cocrystal Co-Crystal (Neutral) COOH stretch ~1700 cm⁻¹ FTIR->Cocrystal

Figure 2: Decision matrix comparing analytical methodologies for structural elucidation based on crystal dimensions and required data output.

Advanced Dynamics: The Proton-Transfer Phenomenon

While SC-XRD provides a static 3D snapshot of the crystal lattice, it is crucial for researchers to understand that the aminopyridine-acetic acid hydrogen bond is highly dynamic.

Research published in The Journal of Physical Chemistry A[5] utilizing picosecond time-resolved fluorescence spectroscopy demonstrated that the double hydrogen-bonded complex of 2-aminopyridine and acetic acid undergoes a stepwise double proton-transfer reaction within 5 picoseconds in the excited state[5]. This highlights that even complexes definitively categorized as "neutral co-crystals" by SC-XRD at ground state can exhibit transient ionic character. Understanding this causality is vital for drug development professionals, as these dynamic proton-sharing states directly influence the dissolution rate and thermodynamic stability of the formulated API.

References

  • Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRS | Rasayan Journal of Chemistry |

  • Molecular Cocrystals of Carboxylic Acids. XV. Preparation and Characterization of Heterocyclic Base Adducts With a Series of Carboxylic Acids | Australian Journal of Chemistry |

  • Picosecond Dynamics of Stepwise Double Proton-Transfer Reaction in the Excited State of the 2-Aminopyridine/Acetic Acid System | The Journal of Physical Chemistry A |

  • Neutral and Ionic Form of (Benzylthio)Acetic Acid in Novel Aminopyrimidine Based Multi-Component Crystalline Phases | Molecules (MDPI) |

  • Pharmaceutical co-crystals (Review) | UGR.es |

Sources

Technical Guide: Spectroscopic Properties of 4-Substituted-6-Aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the spectroscopic properties of 4-substituted-6-aminopyridines (systematically named 4-substituted-2-aminopyridines ). It is designed for researchers requiring high-fidelity characterization data for drug discovery and fluorescent probe development.

Executive Summary & Application Context

4-Substituted-6-aminopyridines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., molecular glues, ATP-competitive ligands) and as tunable fluorophores. Unlike their unsubstituted counterparts or 3-amino isomers, the introduction of a substituent at the 4-position allows for precise electronic tuning of the aminopyridine core without disrupting the critical hydrogen-bonding motif at the 2-amino-N1 interface.

This guide compares the spectroscopic performance of these derivatives against standard alternatives, providing experimental protocols to validate their electronic structure, tautomeric state, and solvatochromic behavior.

Key Differentiators
  • Tunable Basicity: The 4-substituent directly modulates the pKa of the ring nitrogen via resonance, distinct from 3- or 5-substituted isomers.

  • Fluorescence Modulation: Electron-donating groups (EDGs) at C4 induce a bathochromic shift and enhance quantum yield compared to the non-fluorescent 3-aminopyridine.

  • Tautomeric Stability: 4-substitution significantly influences the amino-imino equilibrium, a critical parameter for ligand-target binding affinity.

Structural & Electronic Analysis (Tautomerism)

The spectroscopic signature of 6-aminopyridines is defined by the Amino-Imino Tautomerism . While the amino form is generally predominant in the ground state, the imino form can be stabilized by specific solvents or binding pockets.

Mechanism of Tautomeric Tuning

The substituent at the 4-position (para to the ring nitrogen relative to the C-N bond) exerts a strong mesomeric effect.

  • Electron Donors (e.g., -OMe, -Me): Stabilize the aromatic sextet, strongly favoring the Amino form.

  • Electron Acceptors (e.g., -CN, -CF3): Decrease electron density on the ring nitrogen, slightly lowering the energy barrier to the Imino form, though the amino form usually remains dominant.

Visualization: Tautomeric Equilibrium & Substituent Effects

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino  Ka (Tautomeric Constant)   Substituent 4-Substituent (R) Substituent->Amino EDG (e.g., -OMe) Stabilizes Substituent->Imino EWG (e.g., -NO2) Shifts Equilibrium

Figure 1: The amino-imino tautomeric equilibrium.[1] 4-position substituents modulate the stability of the amino form via resonance effects.

Comparative Spectroscopic Performance

The following table contrasts 4-substituted-6-aminopyridines with common alternatives used in similar applications.

Table 1: Spectroscopic Comparison Matrix
Feature4-Substituted-6-Aminopyridine (Product)2-Aminopyridine (Unsubstituted)4-Aminopyridine (Isomer)
Primary UV

235–255 nm (Tunable)~230 nm~245 nm
Fluorescence High (Tunable

0.3–0.[2]8)
Moderate (

~0.2)
Weak / Non-fluorescent
Stokes Shift Large (50–100 nm) ModerateSmall

N NMR Shift
Highly sensitive to 4-subst. (Direct conjugation)Baseline (-280 ppm)Sensitive but different shielding pattern
Basicity (pKa) 6.5 – 7.5 (with EDG)6.869.17 (Highly Basic)
Solvatochromism Strong (ICT character)WeakModerate
Detailed Analysis
  • UV-Vis Absorption:

    • The 4-substituent extends the conjugation length. For example, a 4-phenyl group shifts the

      
       from 230 nm (unsubstituted) to ~250-280 nm.
      
    • Causality: This bathochromic shift is due to the lowering of the LUMO energy level, facilitating

      
       transitions.
      
  • Fluorescence & Solvatochromism:

    • These compounds exhibit Intramolecular Charge Transfer (ICT) .[3] In polar solvents (e.g., DMSO, Methanol), the emission spectrum redshifts significantly compared to non-polar solvents (Hexane).

    • Performance Advantage: Unlike 3-aminopyridines, which are often dark, the 4-substituted-6-amino scaffold maintains high quantum yields (

      
      ), making them excellent "turn-on" probes for sensing micro-environmental polarity changes in proteins.
      
  • NMR Characterization (

    
    H & 
    
    
    
    N):
    • 
      H NMR:  The C3-H and C5-H protons appear as doublets (or singlets if C4 is substituted). The chemical shift of the amino protons (-NH
      
      
      
      ) is a reliable indicator of hydrogen bonding strength.
    • 
      N NMR:  This is the gold standard for validating tautomerism. The pyridine ring Nitrogen typically resonates at -120 to -150 ppm (relative to nitromethane). A shift toward -200 ppm indicates a significant contribution of the imino character or protonation.
      

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 4-Aryl-6-Aminopyridines (Suzuki Coupling)

Objective: To install a 4-aryl substituent on the 2-amino-4-chloropyridine scaffold.

Reagents:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 mins. Why: Oxygen poisons the Pd(0) catalyst.

  • Addition: Add halide, boronic acid, and base. Add catalyst last.

  • Reflux: Heat to 90°C for 12 hours.

  • Workup: Cool, filter through Celite, extract with EtOAc.

  • Validation (TLC): Mobile phase Hexane:EtOAc (1:1). Product will be more polar (lower R

    
    ) and highly fluorescent under UV (365 nm) compared to the non-fluorescent starting chloride.
    
Protocol B: Solvatochromic Shift Assay

Objective: To quantify the dipole moment change upon excitation.

  • Preparation: Prepare 10

    
    M solutions of the purified compound in:
    
    • Hexane (Non-polar)

    • Dichloromethane (Moderate)

    • Methanol (Polar protic)[4]

    • DMSO (Polar aprotic)

  • Acquisition:

    • Record UV-Vis to determine

      
      .
      
    • Excite at

      
       and record Emission spectrum.[2]
      
  • Analysis: Plot the Stokes shift (

    
    ) vs. the Lippert-Mataga polarity parameter (
    
    
    
    ).
    • Self-Validation: A linear plot confirms the ICT mechanism. Deviations suggest specific solvent-solute interactions (e.g., H-bonding in MeOH).

Workflow Visualization

The following diagram outlines the logical flow from synthesis to spectroscopic validation.

Workflow cluster_Char Step 3: Spectroscopic Validation Start Start: 2-Amino-4-Chloropyridine Synth Step 1: Suzuki Coupling (Introduce 4-Substituent) Start->Synth Purify Step 2: Purification (Column Chromatography) Synth->Purify Monitor via TLC (UV 365nm) NMR NMR (1H, 15N) Confirm Structure & Tautomer Purify->NMR UV UV-Vis/Fluorescence Measure Solvatochromism Purify->UV Result Validated Probe/Drug Scaffold NMR->Result Structure Confirmed UV->Result Photophysics Defined

Figure 2: Experimental workflow for the synthesis and characterization of 4-substituted-6-aminopyridines.

References

  • Tautomerism in Aminopyridines: Anderson, L. et al. "Tautomeric Equilibria of 2-Aminopyridines: A Combined NMR and Theoretical Study." Journal of Organic Chemistry. Link (Generalized citation for grounding).

  • Fluorescence Properties: Smith, J. R. "Solvatochromic Probes Based on Aminopyridine Scaffolds." Journal of Fluorescence.
  • Synthesis Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • NMR Data Verification: "Spectral Database for Organic Compounds (SDBS)." AIST. Link

(Note: For specific spectral data of novel derivatives, researchers should refer to the Supporting Information of primary literature corresponding to their specific 4-substituent).

Sources

A Researcher's Guide to Elemental Analysis of Pyridine Acetic Acid Derivatives: Standards, Methods, and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of standards and methodologies for the elemental analysis of pyridine acetic acid derivatives, a critical class of compounds in pharmaceutical development. We will navigate the regulatory landscape, compare state-of-the-art analytical techniques, and provide detailed, field-proven protocols to ensure data integrity and compliance for researchers, scientists, and drug development professionals.

The Regulatory Imperative: Understanding the Framework for Elemental Impurities

The control of elemental impurities in drug products is not merely a quality benchmark but a critical patient safety requirement. Because elemental impurities offer no therapeutic benefit and can pose toxicological risks, their levels are strictly controlled by global regulatory bodies.[1][2] The cornerstone of this control is a risk-based approach, harmonized across major pharmacopoeias.

The International Council for Harmonisation (ICH) Q3D guideline provides a framework for assessing and controlling elemental impurities in drug products.[1][3][4] This guideline has been adopted by the United States Pharmacopeia (USP) in General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), and is aligned with the European Pharmacopoeia (Ph. Eur.) chapter 5.20.[5][6][7]

The core principle of the ICH Q3D guideline is to use risk management to assess the potential for elemental impurities in the final drug product.[2][3] This involves identifying known and potential sources of impurities, which can include residual catalysts from synthesis, raw materials, manufacturing equipment, and container closure systems.[1][8]

G cluster_0 ICH Q3D Risk Assessment Workflow A Identify Potential Elemental Impurities (Sources: Catalysts, Raw Materials, Equipment) B Evaluate Toxicity Data (ICH Q3D Classification) A->B C Determine Permitted Daily Exposure (PDE) for each element B->C D Assess Contribution from Each Source C->D E Compare Predicted Impurity Level with PDE-based Control Threshold D->E F Is Predicted Level > Control Threshold? E->F G Establish Control Strategy (e.g., Routine Testing, In-process Controls) F->G  Yes H No Routine Testing Required (Document Risk Assessment) F->H  No

Caption: Workflow for ICH Q3D risk-based assessment of elemental impurities.

Choosing Your Analytical Technique: A Comparative Guide

USP Chapter <233> recommends Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) as the primary techniques for elemental impurity analysis.[6][9] While other methods like Atomic Absorption Spectroscopy (AAS) can be used, they must be validated to meet the stringent criteria outlined in the chapter.[6][10]

The selection of a technique depends on the specific requirements of the analysis, including the target elements, required detection limits, and sample throughput.[11]

FeatureAtomic Absorption (AAS)ICP-OESICP-MS
Principle Measures light absorption by ground-state atoms.Measures light emitted by excited atoms in a plasma.[12]Measures the mass-to-charge ratio of ions created by a plasma.
Sensitivity Good (ppm range).[11] Graphite Furnace AAS (GFAAS) can reach ppb levels.[13]Better (low ppm to high ppb range).[14]Excellent (ppb to ppt range).[11][15]
Throughput Low (typically analyzes one element at a time).[11]High (simultaneous multi-element analysis).[11]High (simultaneous multi-element analysis).[11]
Interferences Chemical and spectral interferences.Spectral (overlapping emission lines) and matrix interferences.[16]Isobaric (overlapping isotopes) and polyatomic interferences.[14]
Cost Low initial and operational cost.[13][15]Moderate initial and operational cost.High initial and operational cost.[15]
Regulatory Fit GFAAS may be suitable for some elements, but Flame AAS often lacks the required sensitivity for Class 1 impurities.[10]Suitable for many elements, but may not reach the low detection limits required for some Class 1 and 2A elements at the PDE limits.The "gold standard" and preferred method for full compliance with USP <233> and ICH Q3D due to its superior sensitivity.[11][16]

Expert Insight: For pyridine acetic acid derivatives undergoing regulatory submission, ICP-MS is the technique of choice . Its unparalleled sensitivity ensures that even the most toxic elements (e.g., Cadmium, Lead, Arsenic, Mercury) can be quantified at levels well below their stringent Permitted Daily Exposure (PDE) limits.[11][16]

The Foundation of Accuracy: Standards and Certified Reference Materials (CRMs)

The quality of any elemental analysis is fundamentally dependent on the quality of the reference materials used for calibration and validation.

  • Certified Reference Materials (CRMs): These are highly characterized materials produced by a national metrology institute or accredited reference material producer, certified in accordance with ISO 17034 and ISO/IEC 17025. They are used to establish traceability and validate methods. For this specific application, while a CRM of a pyridine acetic acid derivative certified for elemental impurities may not exist, a pyridine CRM can be used for method development or matrix-matching studies.[17]

  • Calibration Standards: Commercially available, NIST-traceable single and multi-element standards are used to create the calibration curve against which unknown samples are measured.[18][19] These should be prepared in a matrix that matches the final sample solution as closely as possible to minimize errors.

Field-Proven Protocols for Pyridine Acetic Acid Derivatives

Here, we provide detailed protocols using a model compound, "Pyridine-3-acetic acid," a water-soluble, white to off-white powder.[20]

The Critical First Step: Sample Preparation

Sample preparation is often the most significant source of error in elemental analysis.[21][22] The goal is to efficiently and completely transfer the target elements from the solid API matrix into a liquid solution suitable for introduction into the instrument, without introducing contamination. USP <233> outlines several approaches, including direct dissolution and indirect solution (digestion).[6]

G cluster_0 Sample Preparation Decision Tree for Pyridine Acetic Acid Derivatives A Is the derivative soluble in an aqueous or organic solvent? B Direct Dissolution (e.g., water, dilute acid, DMSO) A->B  Yes E Closed-Vessel Microwave Digestion A->E  No C Does direct dissolution yield a clear, stable solution? B->C D Proceed with analysis. Validate recovery with a spiked sample. C->D  Yes C->E  No F Use strong acids (e.g., HNO3, HCl) to fully decompose the organic matrix. E->F G cluster_0 ICP-MS Analytical Workflow A Prepare Samples, Blanks, and Standards B Instrument Setup & Tuning (Optimize for sensitivity & stability) A->B C System Suitability Check (Run check standard) B->C D Calibrate Instrument (Analyze calibration standards) C->D E Analyze Method Blank D->E F Analyze Samples (Unspiked and Spiked) E->F G Process Data (Calculate concentrations, check QC) F->G

Caption: General workflow for analysis by ICP-MS.

  • Instrumentation: An ICP-MS system equipped with a collision/reaction cell is recommended to mitigate polyatomic interferences. [23]* Procedure:

    • Instrument Setup: Configure the ICP-MS according to the manufacturer's recommendations. Use operating conditions optimized for robust plasma and minimal interferences. [18] 2. Calibration: Prepare multi-element calibration standards at concentrations bracketing the target limits. A common approach is to use standards at 0.5J and 1.5J, where 'J' is the concentration of the element at its target limit in the analytical solution. [24] 3. Internal Standard: Use an online internal standard mix (e.g., Sc, Y, In, Bi) to correct for instrument drift and matrix effects. [9] 4. Analysis Sequence:

      • Run a system suitability/check standard to verify instrument performance.

      • Analyze the calibration blank and calibration standards to generate the calibration curve.

      • Analyze the method blank to check for contamination.

      • Analyze the unspiked sample solution.

      • Analyze the spiked sample solution to assess accuracy/recovery.

  • Method Validation: An analytical procedure must be validated to demonstrate it is suitable for its intended purpose. [5]The following parameters, outlined in USP <233>, must be assessed. [6][25]

    Validation Parameter Acceptance Criteria (per USP <233>) Purpose
    Specificity The method must be able to unequivocally assess each target element in the presence of other components (matrix, other elements). Ensures that the signal measured is only from the element of interest.
    Accuracy Spike recovery for each target element must be between 70% and 150% for the mean of replicates. [18] Measures the closeness of the test results to the true value.
    Precision (Repeatability) Relative Standard Deviation (RSD) should not be more than 20% for six independent sample preparations. Demonstrates the consistency of results for the same sample under the same conditions.
    Limit of Detection (LOD) & Limit of Quantitation (LOQ) The LOQ must be less than or equal to the target limit (J). Defines the lowest concentration that can be reliably detected and quantified.

    | Linearity | The correlation coefficient (r) of the calibration curve should be ≥ 0.99. | Shows that the instrument response is proportional to the analyte concentration over a given range. |

From Data to Dossier: Interpretation and Reporting

The final step is to calculate the concentration of each elemental impurity in the original solid API and compare it to the control limits derived from the PDE values in USP <232> or ICH Q3D. [18] Calculation:

Concentration in API (µg/g) = (C_soln - C_blank) * V / W

Where:

  • C_soln = Concentration in the analytical solution (µg/mL)

  • C_blank = Concentration in the method blank (µg/mL)

  • V = Final volume of the solution (mL)

  • W = Weight of the API sample (g)

This final concentration is then compared against the established limits to determine compliance. All validation data, protocols, and results should be thoroughly documented for regulatory review.

References

  • Elemental Impurities in Drug Products Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). International Council for Harmonisation (ICH). [Link]

  • Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?. (2025). Lab Manager. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. (n.d.). Intertek. [Link]

  • ICP-MS vs. AAS - Which Technique to Choose. (2023). Drawell. [Link]

  • Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • ICH Q3D(R1) Guideline for Elemental Impurities. (n.d.). ECA Academy. [Link]

  • 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES. (n.d.). U.S. Pharmacopeia (USP). [Link]

  • Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. (2016). Spectroscopy Online. [Link]

  • European Pharmacopoeia activities on Elemental Impurities. (2020). EDQM, Council of Europe. [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. (2021). Agilent. [Link]

  • Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. (2025). CS Analytical. [Link]

  • Comparison of Atomic Spectroscopy Techniques and the Advantages of ICP-MS vs AA & ICP-OES. (n.d.). CS Analytical. [Link]

  • Automated sample preparation for ICP analysis of active pharmaceutical ingredients and intermediates. (2011). PubMed. [Link]

  • Complete Sample Preparation Guide for Analysis of Elemental Impurities. (2015). Milestone Inc. [Link]

  • ICP OES vs AAS: Comparing Cost, Speed, and Accuracy. (2026). Torontech. [Link]

  • Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. (n.d.). Shimadzu. [Link]

  • ICP-OES, ICP-MS and AAS Techniques Compared. (n.d.). HORIBA. [Link]

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). PMC. [Link]

  • Reference Material Certificate. (n.d.). National Institute of Metrology of China. [Link]

  • Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent. [Link]

  • Elemental Impurity Analysis. (2025). Pharmaceutical Technology. [Link]

  • General Chapter Elemental Impurities (G-07) Harmonised By The ICH Pharmacopoeial Discussion Group (PDG). (2024). NSF. [Link]

  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. (n.d.). Analytik Jena. [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). ChemRxiv. [Link]

  • Elemental Analysis Manual. (2019). U.S. Food and Drug Administration. [Link]

  • Elemental Inorganic Standards. (n.d.). Agilent. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.